Product packaging for DL-norvaline(Cat. No.:CAS No. 6600-40-4)

DL-norvaline

カタログ番号: B554988
CAS番号: 6600-40-4
分子量: 117.15 g/mol
InChIキー: SNDPXSYFESPGGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

What is L-Norvaline?

L-Norvaline (non-proteinogenic amino acids, an isomer valine, and an inhibitor arginase) is an isomer.

L-Norvaline, 2-aminopentanoic acids with S-configuration, is known as L-Norvaline. It is a bacterial metabolite. It is an (R-)-fenbuconazole and a 2-aminopentanoic acid.

It is an enantiomer to a D-2–aminopentanoic acid. It is a tautomer of L-2–aminopentanoic acids zwitterion.

Occurrence of L-Norvaline

L-Norvaline, an unbranched-chain non-proteinogenic amino acid, is not proteinogenic. It was previously reported as a natural component in an antifungal protein of Bacillus subtilis. Because they are incorporated into some recombinant proteins in E. coli, Norvaline and other modified unshort chain amino acids have been a focus of attention. Its biosynthesis has also been studied. Nva incorporation into peptides results from the inept selectivity of the aminoacyl-tRNA synthetase. Miller-Urey experiments investigating prebiotic synthesis amino acids were conducted. These experiments produced Norvaline and norleucine.

Biological activity of L-Norvaline

It inhibits the arginase-mediated production of urea in J774A. Use of macrophage lysates at ten mM and TNFa-induced activation of p70S6K1 in human umbilical vein cells (HUVECs) at 20 mM. L-Norvaline decreases microgliosis in the hippocampus and increases the levels of amyloid-b fibrils. It also improves memory and learning in the Morris water maze model of Alzheimer's disease (3xTg mice).

Chemical Properties of L-Norvaline

L-Norvaline is an amino acid with the formula CH3(CH2)2CH(NH2)CO2H. The compound is structurally analogous to valeric acid and an isomer for the more common amino acids valine and valine.

Uses of L-Norvaline

L-Norvaline, a common ingredient in bodybuilding supplements, is promoted as a substance that can increase workouts and help recovery. Similar compounds have been linked with neurodegenerative disorders, and a study of human cells shows that L-norvaline could also cause brain damage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B554988 DL-norvaline CAS No. 6600-40-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862403
Record name (+-)-Norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name DL-Norvaline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20676
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

760-78-1, 6600-40-4
Record name (±)-Norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Norvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norvaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-NORVALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norvaline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+-)-Norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-norvaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of DL-Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-norvaline. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this non-proteinogenic amino acid. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and includes visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound, a straight-chain amino acid and an isomer of valine, is of significant interest in various research fields due to its biological activities, including its role as an arginase inhibitor. A summary of its fundamental properties is presented below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[1][2][3]
Molecular Weight 117.15 g/mol [1][4]
Appearance White to off-white crystalline powder[1][3][5]
Melting Point ≥300 °C (decomposes)[3][5][6], 303 °C[3][5][6]
Boiling Point 222.9 ± 23.0 °C (Predicted)[6]
Density 1.200 g/cm³ (estimate)[6]
Solubility and Acidity
PropertyValueSource(s)
Water Solubility 83.9 g/L, 50 mg/mL (426.80 mM; with sonication)[1], 1 g/10 mL (at 18 °C)[6][1][6]
pKa₁ (-COOH) 2.36 (at 25 °C)[6]
pKa₂ (-NH₃⁺) 9.72 (at 25 °C)[6]
Spectroscopic Data
PropertyDescriptionSource(s)
¹H-NMR (D₂O) δ (ppm): 3.736 (t), 1.835 (m), 1.397 (m), 0.952 (t)[7]
Mass Spectrum (EI) Major fragments (m/z): 74, 41, 27[8]

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary melting point method.

Protocol:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate. For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/min) can be used to find an approximate melting range.

  • For an accurate measurement, the apparatus is heated to a temperature approximately 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/min.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Due to decomposition at its high melting point, a sharp melting point may not be observed.

Aqueous Solubility Determination

The solubility of this compound in water can be determined using a shake-flask method followed by quantification.

Protocol:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, the suspension is allowed to stand to let undissolved solid settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

  • The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization.

  • A standard calibration curve is prepared using known concentrations of this compound to quantify the amount in the saturated solution.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa values) of this compound are determined by acid-base titration.

Protocol:

  • A known concentration of this compound is dissolved in deionized water.

  • The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both the carboxyl and amino groups fully.

  • The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • The pH of the solution is recorded after each addition of the base.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa values are determined from the titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region (where half of the carboxyl groups are deprotonated). The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (where half of the amino groups are deprotonated).

Biological Activity and Signaling Pathway

This compound is recognized for its inhibitory effect on the enzyme arginase. This inhibition has significant implications for the nitric oxide (NO) signaling pathway.

Arginase Inhibition and Nitric Oxide Production

Arginase and nitric oxide synthase (NOS) both utilize L-arginine as a substrate. By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide. NO is a critical signaling molecule involved in various physiological processes, including vasodilation.

This compound and Nitric Oxide Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol L_Arginine_ext L-Arginine (extracellular) L_Arginine_int L-Arginine (intracellular) L_Arginine_ext->L_Arginine_int Transport Arginase Arginase L_Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine_int->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline DL_Norvaline This compound DL_Norvaline->Arginase Inhibits sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

This compound's effect on the Nitric Oxide signaling pathway.

Experimental Workflows

This section provides diagrams for common experimental workflows involving this compound.

In Vitro Arginase Inhibition Assay

This workflow outlines the steps to determine the inhibitory potential of this compound on arginase activity in a laboratory setting.

In Vitro Arginase Inhibition Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection prep_arginase Prepare Arginase Solution incubate Incubate Arginase with This compound or Vehicle prep_arginase->incubate prep_norvaline Prepare this compound Solutions (various concentrations) prep_norvaline->incubate prep_arginine Prepare L-Arginine Solution (Substrate) add_arginine Initiate Reaction by Adding L-Arginine prep_arginine->add_arginine prep_buffer Prepare Assay Buffer prep_buffer->incubate incubate->add_arginine incubate_reaction Incubate at 37°C add_arginine->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction quantify_urea Quantify Urea Production (e.g., Colorimetric Assay) stop_reaction->quantify_urea analyze_data Analyze Data and Calculate IC₅₀ quantify_urea->analyze_data

Workflow for an in vitro arginase inhibition assay.
HPLC Analysis of this compound in a Biological Sample

This workflow describes the general procedure for quantifying this compound in a biological matrix, such as plasma or cell culture media, using HPLC.

HPLC Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis collect_sample Collect Biological Sample (e.g., Plasma) deproteinize Deproteinize Sample (e.g., with Acetonitrile or TCA) collect_sample->deproteinize centrifuge Centrifuge to Pellet Precipitate deproteinize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant derivatize Derivatize with a Fluorogenic Reagent (e.g., OPA/MCE) collect_supernatant->derivatize inject_sample Inject Derivatized Sample onto HPLC System derivatize->inject_sample separate Separate on a Reverse-Phase Column inject_sample->separate detect Detect with Fluorescence Detector separate->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks quantify Quantify using a Standard Curve integrate_peaks->quantify

Workflow for HPLC analysis of this compound.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of DL-Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-norvaline, a non-proteinogenic amino acid and a structural isomer of valine, has garnered significant scientific interest for its distinct biochemical activities.[1] In vitro studies have primarily elucidated its role as a modulator of the L-arginine metabolic pathway. The core mechanism of action revolves around its ability to inhibit the arginase enzyme, which consequently enhances the bioavailability of L-arginine for nitric oxide synthase (NOS).[1][2] This activity underlies many of its therapeutic investigations. However, a body of evidence also points towards potential cytotoxicity at high concentrations, involving mitochondrial dysfunction and the induction of necrotic cell death.[3] This guide provides a comprehensive overview of the established and debated in vitro mechanisms of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core molecular pathways.

Core Mechanism of Action: Arginase Inhibition

The principal and most well-documented in vitro mechanism of this compound is its inhibition of the arginase enzyme.[1][2] Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the same substrate: L-arginine.[4][5]

  • Arginase: This enzyme catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a critical step in the urea cycle.[1][2]

  • Nitric Oxide Synthase (NOS): This enzyme family (comprising eNOS, nNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[6][7][8]

By inhibiting arginase, this compound effectively reduces the catabolism of L-arginine through the urea cycle.[2][5] This action increases the intracellular pool of L-arginine, making more of the substrate available for nitric oxide synthase.[1][5] The subsequent increase in NO production is a key outcome of this compound treatment in many in vitro systems.[1][9] This mechanism is foundational to its observed effects on endothelial function and vasodilation.[10] While some sources refer to it as a non-competitive inhibitor[4][9], others describe a competitive inhibition mechanism owing to its structural similarity to ornithine, the product of the arginase reaction.[11]

cluster_pathway Arginine Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Products NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Products DL_Norvaline This compound DL_Norvaline->Arginase Inhibition High_Norvaline High Concentration This compound (>125 µM) Mimicry Protein Amino Acid Mimicry High_Norvaline->Mimicry Mitochondria Mitochondria Mimicry->Mitochondria Disrupts Function Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction Viability Decreased Cell Viability Dysfunction->Viability Necrosis Necrotic Cell Death Dysfunction->Necrosis cluster_assays Endpoint Assays Start Seed Cells in Multi-well Plate Incubate Incubate (e.g., 24h) Start->Incubate Treat Treat with this compound (various concentrations) Incubate->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Collect_Supernatant Collect Supernatant Incubate_Treat->Collect_Supernatant Lyse_Cells Lyse Cells Incubate_Treat->Lyse_Cells MTT_Assay Perform MTT Assay on remaining cells Incubate_Treat->MTT_Assay Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay Arginase_Assay Arginase Activity Assay Lyse_Cells->Arginase_Assay Viability_Analysis Analyze Viability MTT_Assay->Viability_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity and Function of DL-Norvaline

Introduction

This compound is a non-proteinogenic, unbranched-chain amino acid and a structural isomer of the branched-chain amino acid, valine.[1][2][3] As a racemic mixture, it contains both D- and L-enantiomers. The L-isomer, L-norvaline, is the more biologically active form and is the focus of most mechanistic studies.[4][5][6] this compound is not incorporated into proteins during translation but has garnered significant interest for its role as a modulator of key enzymatic pathways, particularly those involved in nitric oxide (NO) production.[1][7] This technical guide provides a comprehensive overview of the biological activity, mechanisms of action, and therapeutic potential of this compound, with a focus on quantitative data and experimental methodologies relevant to research and drug development.

Core Mechanism of Action: Arginase Inhibition

The primary and most well-documented biological function of this compound (specifically the L-isomer) is the inhibition of the enzyme arginase.[5][6][7] Arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a critical step in the urea cycle.[7][8] By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine.[1][7]

This surplus of L-arginine becomes available as a substrate for another critical enzyme, nitric oxide synthase (NOS).[7][9][10] NOS converts L-arginine into nitric oxide (NO) and L-citrulline.[10] Therefore, through the inhibition of arginase, norvaline indirectly but substantially enhances the production of nitric oxide.[3][7][8] NO is a potent vasodilator and a crucial signaling molecule involved in numerous physiological processes, including cardiovascular regulation, neurotransmission, and immune responses.[9][11]

Arginase_Inhibition_Pathway cluster_arginine L-Arginine Pool Arginine L-Arginine Arginase Arginase Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate Norvaline This compound Norvaline->Arginase Inhibition Urea Urea + L-Ornithine Arginase->Urea Catalysis NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis Effects Downstream Biological Effects (e.g., Vasodilation) NO->Effects Signaling

Key Biological Functions and Therapeutic Potential

Cardiovascular Effects

By enhancing NO production, this compound promotes vasodilation, which can lead to improved blood flow and reduced blood pressure. [1][12]This mechanism underlies its potential application in treating hypertension. Preclinical studies have demonstrated that L-norvaline administration can significantly lower blood pressure in hypertensive animal models. [12]

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent, particularly in the context of Alzheimer's disease (AD). [2][4]In a triple-transgenic mouse model of AD (3xTg-AD), treatment with L-norvaline was found to:

  • Reduce β-amyloid plaque burden in the hippocampus. [4][5]* Alleviate microgliosis, a marker of neuroinflammation. [4][5]* Decrease levels of tumor necrosis factor (TNFα), a pro-inflammatory cytokine. [4]* Reverse cognitive decline and improve performance in memory tasks like the Morris water maze. [4][5]* Increase levels of postsynaptic density protein 95 (PSD-95), a protein crucial for synaptic plasticity. [4] Bioinformatic analysis of brain tissue from L-norvaline-treated AD mice revealed the activation of 41 biological pathways involved in cell survival, neuroplasticity, and immune response, including the neuregulin, ERK/MAPK, and PI3K/AKT signaling pathways. [4][13]

Anti-Inflammatory and Immunomodulatory Roles

Beyond neuroinflammation, L-norvaline exhibits broader anti-inflammatory effects. It has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), a downstream effector in the mTOR signaling pathway that is involved in inflammatory responses. [5][6][14]This inhibition of S6K1 may partially account for the anti-inflammatory properties of norvaline observed in human endothelial cells. [5][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its active L-isomer.

Table 1: In Vitro Efficacy and Dosage

ParameterModel SystemConcentrationObserved EffectReference
Arginase InhibitionJ774A.1 macrophage lysates10 mMInhibition of urea production[5]
p70S6K1 InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)20 mMInhibition of TNF-α-induced activation[5]
CytotoxicitySH-SY5Y human neuroblastoma cells>125 µMDecreased cell viability[15]
Anti-inflammatoryRAW264.7 murine macrophage cells0.01 - 10 mMIncubation with LPS to induce inflammation[16]

Table 2: In Vivo Efficacy and Dosage

Animal ModelAdministrationDosageDurationKey FindingsReference
3xTg-AD Mice (Alzheimer's)In drinking water250 mg/L2.5 monthsReduced Aβ plaques, alleviated microgliosis, reversed cognitive decline.[4][17]
ISIAH Rats (Hypertension)Intraperitoneal injection30 mg/kg/day7 daysSignificant decline in blood pressure and induced diuresis.[12]
Spontaneously Hypertensive RatsNot specified40 mg/day10 weeksAntihypertensive effect associated with modulation of mesenteric artery reactivity.[12]

Detailed Experimental Protocols

Alzheimer's Disease Murine Model Study
  • Experimental_Workflow cluster_analysis Post-Treatment Analysis start Start: 3xTg-AD Mice (4 months old) treatment 2.5 Month Treatment Period start->treatment control Control Group (Regular Water) treatment->control exp Experimental Group (250 mg/L L-Norvaline in Water) treatment->exp behavior Behavioral Testing (Morris Water Maze) control->behavior exp->behavior histology Immunohistochemistry (Aβ Plaque Staining) exp->histology molecular qPCR & Proteomics (TNFα, PSD-95) exp->molecular bioinfo Bioinformatics (Ingenuity Pathway Analysis) exp->bioinfo end Data Interpretation & Conclusion behavior->end histology->end molecular->end bioinfo->end

Caption: Workflow for assessing L-norvaline's neuroprotective effects.

Hypertension Rat Model Study
  • Animal Model: Adult rats with inherited stress-induced arterial hypertension (ISIAH). Wistar rats were used as the normotensive control group. [12]* Treatment Protocol: L-norvaline was administered via intraperitoneal injection at a dose of 30 mg/kg/day for seven consecutive days. The control group received vehicle injections. [12]* Physiological Monitoring: Systolic and diastolic blood pressure, body weight, and diuresis (urine output) were monitored throughout the study. [12]* Biochemical Analysis: Blood and urine samples were collected to analyze levels of creatinine, urea, and nitric oxide metabolites to assess kidney function and NO bioavailability. [12]* Glomerular Filtration Rate (GFR): GFR was calculated using the ratio of urine to plasma creatinine concentrations multiplied by the urine output rate to evaluate the impact on kidney function. [12]

Toxicology and Safety Considerations

Toxicity_Debate Topic This compound Safety Profile InVitro In Vitro Evidence (e.g., SH-SY5Y cells) Topic->InVitro InVivo In Vivo Evidence (e.g., Mouse/Rat models) Topic->InVivo Toxicity Reports of Cytotoxicity: - Decreased cell viability (>125 µM) - Mitochondrial dysfunction - Protein amino acid mimicry InVitro->Toxicity Safety Reports of Safety/Benefit: - Neuroprotective effects - Anti-hypertensive effects - No apparent toxicity at  therapeutic doses InVivo->Safety Conclusion Conclusion: Context is critical. Discrepancy highlights the in vitro / in vivo translational gap. More research on long-term safety is needed. Toxicity->Conclusion Safety->Conclusion

Caption: Contrasting perspectives on the toxicology of this compound.

Conclusion and Future Directions

This compound is a potent modulator of the L-arginine/nitric oxide pathway through its well-established role as an arginase inhibitor. This primary mechanism gives it significant therapeutic potential for cardiovascular and neurodegenerative diseases, supported by compelling preclinical data. Its ability to influence other pathways, such as mTOR/S6K1 signaling, further broadens its scope of biological activity.

For drug development professionals, this compound represents an interesting small molecule with multiple modes of action. Future research should focus on elucidating its long-term safety profile in higher organisms, defining a clear therapeutic window, and exploring its efficacy in clinical trials for conditions like hypertension and Alzheimer's disease. Further investigation into its metabolism and potential off-target effects will be crucial for its successful translation from a research compound and dietary supplement to a clinically approved therapeutic agent.

References

The DL-Norvaline Arginase Inhibition Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the DL-norvaline arginase inhibition pathway. This compound, a non-proteinogenic amino acid, has garnered significant attention for its role as an inhibitor of the enzyme arginase. This inhibition has profound implications for various physiological and pathological processes, primarily through its modulation of the nitric oxide (NO) signaling pathway. This document provides a comprehensive overview of the mechanism of action, quantitative data on arginase inhibition, detailed experimental protocols, and the downstream effects of this pathway, serving as a vital resource for professionals in research and drug development.

The Core Mechanism: Competitive and Non-Competitive Inhibition of Arginase

This compound, with its L-isomer being the biologically active form, functions as an inhibitor of arginase.[1][2] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to L-ornithine and urea.[3] There are two main isoforms of this enzyme in mammals:

  • Arginase I (ARG1): A cytosolic enzyme highly expressed in the liver, playing a key role in the urea cycle.

  • Arginase II (ARG2): A mitochondrial enzyme found in various tissues, including the kidneys and brain, involved in regulating cellular L-arginine levels.[3]

This compound is considered a non-selective inhibitor , meaning it targets both ARG1 and ARG2.[1] The precise mode of inhibition is described as both competitive and non-competitive in different contexts.[1][4] As a structural analog of L-ornithine, a product of the arginase reaction, L-norvaline can exert feedback inhibition.[3] By binding to the active site of arginase, norvaline reduces the enzyme's capacity to metabolize L-arginine.

The primary consequence of arginase inhibition by this compound is the increased bioavailability of intracellular L-arginine. This redirection of L-arginine metabolism is central to the therapeutic potential of norvaline.

Quantitative Data on Arginase Inhibition

Precise quantitative data on the inhibitory potency of this compound against human arginase isoforms is limited in publicly available literature. However, studies on cell lysates and comparisons with other known arginase inhibitors provide valuable context.

InhibitorTargetInhibition MetricValueReference
L-Norvaline Arginase in J774A.1 macrophage lysatesInhibitory Concentration10 mM[5]
nor-NOHA Human Arginase IKd517 nM (SPR)[3]
nor-NOHA Human Arginase IKd~50 nM (ITC)[3]
NOHA Human Arginase IKd3.6 µM[3]
2-Aminoimidazole Human Arginase IKi3.6 mM[1]
Arginase inhibitor 1 Human Arginase IIC50223 nM[1]
Arginase inhibitor 1 Human Arginase IIIC50509 nM[1]

Note: Kd (dissociation constant) is a measure of binding affinity, while Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher affinity/potency.

Downstream Signaling: The Nitric Oxide Pathway

The most significant downstream effect of this compound-mediated arginase inhibition is the enhancement of the nitric oxide (NO) signaling pathway. With increased availability, L-arginine serves as a substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO and L-citrulline.

There are three main isoforms of NOS:

  • Endothelial NOS (eNOS): Produces NO in the vasculature, leading to vasodilation and increased blood flow.

  • Neuronal NOS (nNOS): Involved in neurotransmission and synaptic plasticity in the nervous system.

  • Inducible NOS (iNOS): Expressed by immune cells in response to inflammatory stimuli and produces large amounts of NO involved in host defense.

By augmenting the substrate pool for these enzymes, this compound indirectly promotes NO synthesis, leading to various physiological effects, including vasodilation, improved blood flow, and potential neuroprotective and anti-inflammatory responses.[2][6]

DL_Norvaline_Arginase_Inhibition_Pathway cluster_arginase Arginase Pathway cluster_nos Nitric Oxide Synthase (NOS) Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Metabolites Increased L-Arginine Bioavailability Increased L-Arginine Bioavailability L-Arginine_NOS L-Arginine NOS NOS L-Arginine_NOS->NOS Substrate Nitric Oxide (NO) + L-Citrulline Nitric Oxide (NO) + L-Citrulline NOS->Nitric Oxide (NO) + L-Citrulline Products Downstream Effects Vasodilation Neuroprotection Anti-inflammatory Effects Nitric Oxide (NO) + L-Citrulline->Downstream Effects Physiological Effects This compound This compound This compound->Arginase Inhibition Increased L-Arginine Bioavailability->L-Arginine_NOS Increased Substrate for NOS

This compound Arginase Inhibition Pathway

Experimental Protocols

Colorimetric Arginase Activity Assay (Urea Quantification)

This protocol provides a method for determining arginase activity by measuring the amount of urea produced. This is a common method used in inhibitor screening.

Materials:

  • Recombinant human arginase I or II

  • L-arginine solution (substrate)

  • This compound or other test inhibitors

  • Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~540 nm

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant arginase in the assay buffer containing MnCl2 to ensure full enzymatic activity.

  • Inhibitor Preparation: Prepare serial dilutions of this compound or other test compounds in the assay buffer.

  • Reaction Setup:

    • Add the activated arginase solution to each well of a 96-well plate.

    • Add the diluted test inhibitor solutions to the respective wells. Include a control well with buffer only (no inhibitor) and a blank well with no enzyme.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate Reaction: Add the L-arginine substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop Reaction and Urea Detection:

    • Stop the reaction by adding an acidic reagent.

    • Add the colorimetric reagents for urea detection according to the manufacturer's instructions. This typically involves heating the plate to facilitate the color-forming reaction.

  • Measurement: After cooling, measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Arginase_Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prepare_reagents plate_setup Plate Setup (Add Enzyme and Inhibitor) prepare_reagents->plate_setup pre_incubation Pre-incubation (Enzyme-Inhibitor Binding) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubation (Enzymatic Reaction) initiate_reaction->incubation stop_and_detect Stop Reaction and Add Detection Reagents incubation->stop_and_detect measure_absorbance Measure Absorbance stop_and_detect->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Arginase Inhibitor Screening Workflow

Beyond Arginase Inhibition: The S6K1 Pathway

Interestingly, research suggests that L-norvaline may exert anti-inflammatory effects through mechanisms independent of arginase inhibition. Studies have shown that L-norvaline can inhibit the activity of ribosomal protein S6 kinase 1 (S6K1), a downstream effector of the mTOR signaling pathway.[5] This inhibition can contribute to its overall therapeutic profile, particularly in inflammatory conditions.

L_Norvaline_S6K1_Inhibition L-Norvaline L-Norvaline S6K1 S6K1 L-Norvaline->S6K1 Inhibition mTOR mTOR mTOR->S6K1 Activation Inflammatory Response Inflammatory Response S6K1->Inflammatory Response Promotes

References

The Endogenous Origins and Synthetic Routes of DL-Norvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-norvaline, a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its role as a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug perindopril, and its potential applications in biotechnology. This technical guide provides a comprehensive overview of the endogenous sources of this compound in biological systems and details the various enzymatic and chemical methodologies for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.

Endogenous Sources and Biosynthesis of this compound

Norvaline is found in trace amounts in certain biological systems and is primarily synthesized as a byproduct of the branched-chain amino acid (BCAA) metabolic pathway in various microorganisms, including Escherichia coli and Serratia marcescens. In humans, it is considered a byproduct of transamination reactions involving α-ketovaleric acid and is also produced by the gut microbiota.

Biosynthetic Pathway in Microorganisms

The biosynthesis of norvaline is intricately linked to the leucine synthesis pathway, originating from the central metabolite pyruvate. Under specific conditions, such as high pyruvate levels and oxygen limitation, the enzymatic machinery of the leucine pathway can be redirected to produce norvaline. The key enzyme in this process is α-isopropylmalate synthase (α-IPMS), which exhibits a degree of substrate promiscuity.

The biosynthetic route can be summarized as follows:

  • Pyruvate to α-Ketobutyrate: The pathway initiates with the conversion of pyruvate to α-ketobutyrate.

  • Chain Elongation to α-Ketovalerate: Subsequent enzymatic steps elongate the carbon chain to form α-ketovalerate.

  • α-IPMS Activity on an Alternative Substrate: α-Isopropylmalate synthase, which naturally catalyzes the condensation of α-ketoisovalerate and acetyl-CoA in the leucine pathway, can utilize α-ketobutyrate as an alternative substrate.

  • Formation of Norvaline Precursor: The condensation of α-ketobutyrate and acetyl-CoA by α-IPMS initiates a series of reactions catalyzed by other enzymes of the leucine pathway, namely α-isopropylmalate isomerase and β-isopropylmalate dehydrogenase.

  • Transamination to Norvaline: The final step involves the transamination of the resulting α-keto acid to yield norvaline.

This metabolic overflow is particularly pronounced in certain mutant strains of Serratia marcescens that are leucine accumulators.

Norvaline Biosynthesis Pathway Pyruvate Pyruvate aKetobutyrate α-Ketobutyrate Pyruvate->aKetobutyrate aIPMS α-Isopropylmalate Synthase (LeuA) aKetobutyrate->aIPMS Alternative Substrate aKetoisovalerate α-Ketoisovalerate (Natural Substrate) aKetoisovalerate->aIPMS Natural Substrate AcetylCoA Acetyl-CoA AcetylCoA->aIPMS LeucinePathway Leucine Biosynthesis (Multiple Steps) aIPMS->LeucinePathway NorvalinePrecursor Norvaline Precursor (α-Keto-n-valerate) aIPMS->NorvalinePrecursor Leucine Leucine LeucinePathway->Leucine Transaminase Transaminase NorvalinePrecursor->Transaminase Norvaline Norvaline Transaminase->Norvaline

Biosynthesis of Norvaline via the Leucine Pathway.

Synthesis of this compound

Both chemical and enzymatic methods have been developed for the synthesis of this compound and its enantiomerically pure forms.

Chemical Synthesis

The chemical synthesis of this compound typically commences with n-valeric acid. A common synthetic route involves the following steps:

  • Acyl Chlorination: n-Valeric acid is converted to its acyl chloride derivative, n-pentanoyl chloride, often using thionyl chloride.

  • α-Bromination: The α-carbon of the acyl chloride is brominated to yield α-bromovaleryl chloride.

  • Ammonolysis: The α-bromo derivative undergoes ammonolysis, where the bromine atom is displaced by an amino group to form this compound.

  • Resolution (Optional): If a specific enantiomer (D- or L-norvaline) is required, the resulting racemic mixture is resolved using chiral resolving agents or enzymatic methods.

Chemical Synthesis of this compound nValericAcid n-Valeric Acid AcylChlorination Acyl Chlorination (e.g., SOCl₂) nValericAcid->AcylChlorination nPentanoylChloride n-Pentanoyl Chloride AcylChlorination->nPentanoylChloride Bromination α-Bromination (e.g., Br₂) nPentanoylChloride->Bromination aBromovalerylChloride α-Bromovaleryl Chloride Bromination->aBromovalerylChloride Ammonolysis Ammonolysis (e.g., NH₃) aBromovalerylChloride->Ammonolysis DLNorvaline This compound Ammonolysis->DLNorvaline

General scheme for the chemical synthesis of this compound.
Enzymatic Synthesis

Enzymatic methods offer the advantage of high stereoselectivity, enabling the direct synthesis of enantiomerically pure L- or D-norvaline. One prominent strategy is the deracemization of this compound using a multi-enzyme cascade.

A system for the synthesis of L-norvaline from this compound can be constructed as follows:

  • Oxidation of D-Norvaline: A D-amino acid oxidase (DAAO) selectively oxidizes the D-enantiomer of norvaline to its corresponding α-keto acid (α-ketovalerate) and hydrogen peroxide.

  • Reductive Amination: A leucine dehydrogenase (LeuDH) then catalyzes the asymmetric reductive amination of the in situ generated α-ketovalerate to L-norvaline. This step requires a nicotinamide cofactor, typically NADH.

  • Cofactor Regeneration: A NADH regeneration system, often employing a formate dehydrogenase (FDH) that converts formate to carbon dioxide while reducing NAD⁺ to NADH, is included to ensure a continuous supply of the reducing equivalent.

  • Byproduct Removal: Catalase is added to decompose the hydrogen peroxide byproduct from the DAAO reaction, preventing potential enzyme inactivation.

Enzymatic Synthesis of L-Norvaline cluster_main Main Reaction Vessel cluster_cofactor Cofactor Regeneration Cycle DLNorvaline This compound DAAO D-Amino Acid Oxidase (DAAO) DLNorvaline->DAAO D-Norvaline LNorvaline_final L-Norvaline DLNorvaline->LNorvaline_final L-Norvaline (unchanged) aKetovalerate α-Ketovalerate DAAO->aKetovalerate H2O2 H₂O₂ DAAO->H2O2 LeuDH Leucine Dehydrogenase (LeuDH) aKetovalerate->LeuDH LeuDH->LNorvaline_final NAD NAD⁺ LeuDH->NAD consumes NADH, produces NAD⁺ Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ Catalase->H2O_O2 FDH Formate Dehydrogenase (FDH) NAD->FDH NADH NADH NADH->NAD FDH->NADH CO2 CO₂ FDH->CO2 Formate Formate Formate->FDH

Multi-enzyme cascade for the synthesis of L-norvaline.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Kinetic Parameters of α-Isopropylmalate Synthase from Mycobacterium tuberculosis [1]

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
α-Ketoisovalerate (Natural Substrate)13 ± 11.8 ± 0.03140,000
α-Ketobutyrate 400 ± 50 0.011 ± 0.001 28
α-Ketovalerate110 ± 100.011 ± 0.001100
Pyruvate1200 ± 2000.003 ± 0.00012.5

Table 2: Comparison of Chemical Synthesis Methods for this compound

Starting MaterialKey ReagentsReported YieldReference
n-Valeric AcidThionyl chloride, Bromine, AmmoniaAmmonolysis yield > 95%CN101508654B
n-Valeric AcidThionyl chloride, Bromine, AmmoniaTotal yield of 11.5% - 33% (for D-norvaline after resolution)CN100516025C
n-Valeric AcidThionyl chloride, Bromine, AmmoniaOverall yield of 13.8% - 33% (for L-norvaline after resolution)CN1962613A

Table 3: Comparison of Enzymatic Synthesis Methods for L-Norvaline

Substrate(s)Enzyme SystemProduct ConcentrationConversion/YieldEnantiomeric ExcessReference
This compoundD-amino acid oxidase, Leucine dehydrogenase, Formate dehydrogenase, Catalase54.09 g/L96.7% conversion> 99%[2]
Propionaldehyde, GlycineL-threonine aldolase, L-threonine dehydratase, Leucine dehydrogenase, Alcohol dehydrogenase116.5 g/L> 99% conversion-[3]

Experimental Protocols

Protocol for Chemical Synthesis of this compound from n-Valeric Acid

This protocol is a generalized procedure based on publicly available patents.

Materials:

  • n-Valeric acid

  • Thionyl chloride

  • Liquid bromine

  • Concentrated ammonia water

  • Hexamethylenetetramine (catalyst)

  • Methanol or ethanol

  • Nitrogen gas

  • Ice bath

  • Reaction flask with reflux condenser, dropping funnel, and stirrer

Procedure:

  • Bromination:

    • In a reaction flask under a nitrogen atmosphere, combine n-valeric acid and a catalytic amount of phosphorus tribromide.

    • Heat the mixture to approximately 80°C.

    • Slowly add liquid bromine dropwise over several hours while maintaining the temperature.

    • Continue stirring for an additional few hours after the addition is complete.

    • Remove unreacted bromine and purify the α-bromo-n-valeric acid by vacuum distillation.

  • Ammonolysis:

    • Cool the purified α-bromo-n-valeric acid in an ice bath under a nitrogen atmosphere.

    • Neutralize the acid with concentrated ammonia water.

    • Add hexamethylenetetramine as a catalyst.

    • Heat the reaction mixture to 40-90°C and add more concentrated ammonia water or bubble ammonia gas through the solution for several hours.

    • Cool the reaction mixture and filter the resulting precipitate.

    • Wash the filter cake with methanol or ethanol and dry to obtain this compound.

    • The filtrate can be passed through an ion-exchange resin to recover any remaining product.

Protocol for Enzymatic Synthesis of L-Norvaline via Deracemization

This protocol outlines the setup for a multi-enzyme cascade reaction.

Materials:

  • This compound

  • D-amino acid oxidase (DAAO)

  • Leucine dehydrogenase (LeuDH)

  • Formate dehydrogenase (FDH)

  • Catalase

  • Sodium formate

  • NAD⁺

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Setup:

    • Prepare a buffered solution containing this compound, sodium formate, and NAD⁺.

    • Add the enzymes: DAAO, LeuDH, FDH, and catalase to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

  • Reaction Conditions:

    • Maintain the reaction at an optimal temperature (e.g., 35°C) and pH (e.g., 8.0) with gentle stirring.

  • Monitoring and Workup:

    • Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of L-norvaline and the disappearance of D-norvaline using a suitable method such as HPLC.

    • Once the reaction is complete, the enzymes can be removed by methods such as heat inactivation followed by centrifugation or ultrafiltration.

    • The product, L-norvaline, can be purified from the reaction mixture by crystallization or chromatography.

Quantification of Norvaline by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Reversed-phase C18 column.

Reagents:

  • Norvaline standard

  • Derivatizing agents: o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) for primary amino acids, and 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amino acids.

  • Mobile phase A: Aqueous buffer (e.g., sodium phosphate)

  • Mobile phase B: Organic solvent (e.g., acetonitrile/methanol mixture)

Procedure:

  • Sample Preparation:

    • For fermentation broth, centrifuge the sample to remove cells and particulate matter.

    • Dilute the supernatant to a concentration within the linear range of the assay.

  • Derivatization:

    • Mix the sample or standard with the OPA/thiol reagent and allow it to react for a short period to derivatize primary amino acids.

    • If necessary, add FMOC-Cl to derivatize secondary amino acids.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phase B.

    • Detect the fluorescent derivatives using an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.

  • Quantification:

    • Identify the norvaline peak by comparing its retention time with that of the standard.

    • Quantify the concentration of norvaline by comparing the peak area with a standard curve generated from known concentrations of the norvaline standard.

Conclusion

This technical guide has provided a detailed overview of the endogenous sources and synthetic methodologies for this compound. The biosynthetic pathway, originating from the branched-chain amino acid metabolism in microorganisms, highlights the intricate connections within cellular metabolic networks. The chemical and enzymatic synthesis routes offer versatile options for the production of this compound and its enantiopure forms, with enzymatic methods providing a highly stereoselective and environmentally benign alternative. The quantitative data and experimental protocols presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to further explore and utilize this valuable amino acid.

References

Unraveling DL-Norvaline: A Technical Guide to its Discovery, History, and Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-norvaline, a non-proteinogenic α-amino acid and an isomer of valine, has garnered significant attention in the scientific community for its therapeutic potential.[1] Unlike its protein-building counterparts, this compound's biological activity stems from its unique ability to modulate key enzymatic pathways, primarily through the inhibition of arginase. This comprehensive technical guide delves into the discovery and history of this compound research, presenting key experimental findings, detailed protocols, and a visual representation of its mechanism of action.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, it is understood to have been first synthesized in the mid-20th century as part of broader research into branched-chain amino acids. Norvaline has been identified in trace amounts in certain plants, such as Valerian officinalis (valerian root).[1] Its presence has also been confirmed in meteorite samples, and it was one of the amino acids produced in the famous Miller-Urey experiments, suggesting its potential role in prebiotic chemistry.[2]

Early research into this compound explored its basic chemical properties and potential biological roles. A significant milestone in norvaline research was the discovery of its inhibitory effect on the enzyme arginase. This finding shifted the focus of research towards its potential therapeutic applications, particularly in conditions where nitric oxide (NO) bioavailability is compromised.

Mechanism of Action: Arginase Inhibition and Nitric Oxide Production

The primary mechanism through which this compound exerts its biological effects is the inhibition of arginase.[1] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. By inhibiting arginase, this compound increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). Elevated L-arginine levels lead to increased production of nitric oxide (NO), a critical signaling molecule with diverse physiological functions, including vasodilation, neurotransmission, and immune regulation.

The signaling pathway is as follows:

Norvaline_Signaling_Pathway This compound This compound Arginase Arginase This compound->Arginase Inhibits Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea L-Arginine L-Arginine L-Arginine->Arginase NOS NOS L-Arginine->NOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Leads to Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Synthesis_Workflow Start Start: n-Valeric Acid Bromination Step 1: Bromination (Red Phosphorus, Bromine) Start->Bromination Intermediate1 α-Bromovaleric Acid Bromination->Intermediate1 Ammonolysis Step 2: Ammonolysis (Aqueous Ammonia) Intermediate1->Ammonolysis Intermediate2 This compound (in solution) Ammonolysis->Intermediate2 Purification Step 3: Purification (Crystallization) Intermediate2->Purification End End: this compound Crystals Purification->End Experimental_Workflow Start Start: Hypothesis (this compound affects a biological process) InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo ArginaseAssay Arginase Inhibition Assay (Cell lysates) InVitro->ArginaseAssay NOAssay Nitric Oxide Production Assay (Cell culture supernatant) InVitro->NOAssay AnimalModel Animal Model of Disease (e.g., Hypertension) InVivo->AnimalModel DataAnalysis Data Analysis and Interpretation ArginaseAssay->DataAnalysis NOAssay->DataAnalysis Treatment This compound Administration (e.g., i.p. injection) AnimalModel->Treatment Measurement Measurement of Physiological Parameters (e.g., Blood Pressure) Treatment->Measurement Measurement->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

DL-Norvaline Interaction with Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-norvaline is a non-proteinogenic amino acid, structurally analogous to the branched-chain amino acid (BCAA) valine.[1][2] While not incorporated into proteins during translation, it actively engages with several key metabolic and signaling pathways.[1] Its primary and most studied mechanism of action is the competitive inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine.[1][3] By inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production.[1][4] This mechanism underlies its investigation for applications in cardiovascular health and sports nutrition.[1][3]

Beyond the NO pathway, this compound is catabolized via pathways similar to BCAAs and influences other critical signaling cascades, including the mTOR/S6K1 pathway, glutamate metabolism, and neuroprotective mechanisms.[4][5][6] Recent studies have highlighted its potential therapeutic effects in models of Alzheimer's disease and metabolic disorders, where it has been shown to reduce neuroinflammation, decrease amyloid-beta plaques, and improve cognitive function.[7][8] Furthermore, it has demonstrated an ability to modulate gut microbiota, suggesting a role in ameliorating obesity-associated disorders.[9] This guide provides an in-depth technical overview of these interactions, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanism: Arginase Inhibition and Nitric Oxide Synthesis

The central role of this compound in metabolic regulation stems from its interaction with the urea cycle, specifically its inhibition of the enzyme arginase. In many cell types, L-arginine serves as a critical substrate for two competing enzymes: Nitric Oxide Synthase (NOS) and Arginase.[3][4]

  • Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, iNOS) catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline.[3][10] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10][11]

  • Arginase: This enzyme, a key component of the urea cycle, hydrolyzes L-arginine into L-ornithine and urea.[3][4] Increased arginase activity can deplete the available pool of L-arginine, thereby limiting NO production.[3][5]

This compound acts as a competitive inhibitor of arginase, likely due to its structural similarity to ornithine, the product of the arginase reaction.[1][3] By blocking the active site of arginase, norvaline reduces the conversion of L-arginine to ornithine and urea.[4] This action effectively increases the bioavailability of L-arginine for NOS, shunting the substrate towards the production of nitric oxide.[1][12] This enhanced NO synthesis is the primary rationale for its use as a supplement to improve blood flow.[1][4]

G cluster_0 cluster_1 Nitric Oxide Synthase (NOS) Pathway cluster_2 Arginase Pathway (Urea Cycle) L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Catalyzes Norvaline This compound Norvaline->Arginase Inhibits

Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.

Interaction with Branched-Chain Amino Acid (BCAA) Metabolism

This compound is a straight-chain isomer of the BCAA valine.[2][13] Its catabolism follows a pathway analogous to that of the canonical BCAAs (leucine, isoleucine, and valine), which occurs predominantly in extra-hepatic tissues like skeletal muscle.[4][14]

The catabolic process involves two primary steps:

  • Transamination: The first step is the removal of the amino group, catalyzed by a transaminase. L-norvaline is a known substrate for branched-chain amino acid aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate to produce glutamate.[6][15] This reaction converts norvaline into its corresponding α-keto acid, 2-ketopentanoate (also known as α-ketovalerate).[4]

  • Oxidative Decarboxylation: The resulting 2-ketopentanoate is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4][14] This multi-enzyme complex is a key regulatory point in BCAA catabolism. The degradation of the five-carbon norvaline structure ultimately yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][16] Propionyl-CoA can be converted to succinyl-CoA, allowing both products to enter the tricarboxylic acid (TCA) cycle for energy production.[14]

G cluster_enzymes Norvaline This compound Keto_Acid 2-Ketopentanoate Norvaline->Keto_Acid Transamination CoA_Products Acetyl-CoA + Propionyl-CoA Keto_Acid->CoA_Products Oxidative Decarboxylation TCA TCA Cycle CoA_Products->TCA BCAT BCAT BCKDH BCKDH

Caption: Catabolic pathway of this compound via transamination and decarboxylation.

Effects on Other Key Signaling Pathways

Research, particularly in the context of neurodegenerative disease and metabolic disorders, has revealed that this compound's influence extends beyond arginase inhibition.

  • Inhibition of S6K1: L-norvaline has been shown to inhibit ribosomal protein S6 kinase β-1 (S6K1), a downstream effector of the mTOR signaling pathway.[6][7] This inhibitory effect is independent of its action on arginase and contributes to its anti-inflammatory properties.[5] In murine models of Alzheimer's disease (AD), the dual inhibition of arginase and S6K1 is associated with reduced neuroinflammation and improved cognitive outcomes.[7]

  • Neuroprotective Pathways in Alzheimer's Disease Models: In the 3xTg-AD mouse model, L-norvaline treatment has been linked to a cascade of neuroprotective effects.[6][7] It reduces the levels of toxic amyloid-beta (Aβ) oligomers and fibrils and decreases microgliosis, which in turn lowers the concentration of the pro-inflammatory cytokine TNF-α.[6][7] This is accompanied by an increase in dendritic spine density and elevated expression of neuroplasticity-related proteins.[7] The treatment also appears to increase levels of neuroprotective factors such as superoxide dismutase (SOD), nerve growth factor (NGF), and glial cell-derived neurotrophic factor (GDNF).[6]

  • Modulation of Gut Microbiota: In high-fat diet-fed obese mice, this compound administration significantly reduced body weight and improved glucose metabolism.[9] This effect was linked to a substantial modulation of the gut microbiome, characterized by an increase in beneficial bacteria (e.g., Lactobacillaceae) and a decrease in harmful bacteria (e.g., Enterobacteriaceae).[9] These changes promoted the production of short-chain fatty acids (SCFAs), improved the gut barrier, and ameliorated inflammation and oxidative stress.[9]

G cluster_AD Alzheimer's Disease Pathology Model cluster_effects Neuroprotective Outcomes Norvaline L-Norvaline Arginase Arginase Norvaline->Arginase S6K1 S6K1 Norvaline->S6K1 Microgliosis Microgliosis Norvaline->Microgliosis Abeta Aβ Oligomers & Fibrils Norvaline->Abeta Neuroplasticity ↑ Neuroplasticity (Synaptophysin) Norvaline->Neuroplasticity Spine_Density ↑ Dendritic Spine Density Norvaline->Spine_Density TNFa TNF-α Microgliosis->TNFa Synaptic_Loss Synaptic Loss TNFa->Synaptic_Loss Abeta->Microgliosis Abeta->Synaptic_Loss Cognition Improved Cognition Synaptic_Loss->Cognition Neuroplasticity->Cognition Spine_Density->Cognition G cluster_analysis Analysis Methods start Select 3xTg-AD Mice (4-5 months old) treatment Administer L-Norvaline in Drinking Water (2.5 months) start->treatment control Administer Regular Drinking Water (Control) start->control behavior Conduct Behavioral Tests (e.g., Morris Water Maze) treatment->behavior control->behavior euthanize Euthanize and Collect Brain Tissue behavior->euthanize dissect Microdissect Hippocampus and Cortex euthanize->dissect analysis Biochemical Analysis dissect->analysis IHC IHC (Aβ, Iba1) WB Western Blot Array Protein Array

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicological Profile of DL-Norvaline in Cell Lines

This technical guide provides a comprehensive overview of the toxicological profile of this compound in various cell lines. It summarizes key findings on its mechanisms of action, cytotoxicity, and the signaling pathways involved. Detailed experimental protocols for assessing its toxicological effects are also provided to facilitate further research.

Introduction

This compound, a non-proteinogenic amino acid and an analog of the branched-chain amino acid valine, is recognized for its role as an arginase inhibitor.[1] By competitively inhibiting the arginase enzyme, norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1][2][3] This mechanism has led to its inclusion in dietary supplements, particularly those marketed for athletic performance and cardiovascular health.[1] However, concerns have been raised regarding its potential cytotoxicity, with several in vitro studies reporting adverse effects on mammalian cells, including mitochondrial dysfunction and cell death.[1][4] This guide synthesizes the current understanding of this compound's toxicological profile at the cellular level.

Primary Mechanism of Action: Arginase Inhibition

The principal biochemical activity of this compound is the inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] This inhibition is competitive and stems from norvaline's structural similarity to ornithine.[5] By blocking arginase, this compound effectively shunts the common substrate, L-arginine, towards the nitric oxide synthase (NOS) pathway, thereby increasing the production of nitric oxide (NO).[2][3][5] This enhancement of NO production is inversely related to the extracellular concentration of L-arginine; the effect is more pronounced at lower L-arginine levels and is abolished when L-arginine concentration is sufficiently high (e.g., >0.5 mM).[2]

cluster_arginine L-Arginine Metabolism cluster_nos NOS Pathway cluster_arginase Arginase Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate Arginase Arginase Arginine->Arginase Substrate NO Nitric Oxide (NO) + L-Citrulline NOS->NO Produces Urea Urea + L-Ornithine Arginase->Urea Produces Norvaline This compound Norvaline->Arginase Inhibits

Figure 1: Mechanism of this compound as an arginase inhibitor.

In Vitro Cytotoxicity of this compound

Several studies have investigated the cytotoxic effects of this compound in mammalian cell lines. The reported toxicity varies, often depending on the concentration, cell type, and experimental conditions. It's noteworthy that some researchers argue the cytotoxic concentrations observed in vitro may not be physiologically relevant and that the toxicity is overstated, especially when compared to other amino acids which can also be toxic at high concentrations.[6][7]

Cell LineCompoundEffective ConcentrationObserved EffectsReference
Mammalian Cells (unspecified)L-norvaline> 125 µMDecreased cell viability, necrotic cell death[4]
SH-SY5Y (Human Neuroblastoma)L-norvaline> 125 µMReduced cell viability[6]
RAW264.7 (Murine Macrophage)This compound0.01 - 10 mMUsed to study arginase activity[8]
Human Endothelial CellsL-norvaline10 - 40 mMAnti-inflammatory properties observed[6]

Mechanisms of Toxicity

The cytotoxic effects of this compound observed in vitro are attributed to several interconnected mechanisms, primarily revolving around mitochondrial health and cellular stress responses.

Mitochondrial Dysfunction

A key aspect of L-norvaline's reported toxicity is its impact on mitochondria.[4] Studies have shown that L-norvaline can induce significant changes in mitochondrial morphology and function.[4] This dysfunction may be linked to its ability to mimic protein amino acids, potentially interfering with essential metabolic pathways that occur within the mitochondria.[4] The degradation of branched-chain amino acids, which norvaline resembles, primarily occurs in the mitochondrial matrix and is crucial for energy metabolism and mitochondrial biogenesis.[9] Disruption of these processes can compromise cellular energy production and overall cell health.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[10][11] When the electron transport chain is impaired, electrons can leak and react with oxygen to form superoxide anions (O₂•⁻), which are then converted to other ROS like hydrogen peroxide (H₂O₂).[10][12] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, causes damage to vital cellular components, including lipids, proteins, and DNA, contributing to cell death.[13]

Norvaline This compound (High Concentrations) Mito Mitochondrial Dysfunction Norvaline->Mito Induces ROS Increased ROS Production Mito->ROS Leads to OxStress Oxidative Stress ROS->OxStress Damage Cellular Damage (Lipids, Proteins, DNA) OxStress->Damage Death Cell Death (Apoptosis / Necrosis) Damage->Death

Figure 2: Proposed pathway for this compound-induced cytotoxicity.
Cell Cycle Arrest and Apoptosis

High concentrations of cytotoxic agents can trigger programmed cell death, or apoptosis, as a mechanism to eliminate damaged cells. This process is often preceded by cell cycle arrest, which halts cell proliferation to allow for DNA repair or to initiate apoptosis if the damage is too severe.[14][15] Studies have shown that various compounds can induce cell cycle arrest at different phases (e.g., G0/G1, G2/M) and subsequently activate apoptotic pathways.[14][16][17][18] The induction of apoptosis by this compound is a likely consequence of severe mitochondrial damage and oxidative stress, which can activate intrinsic apoptotic pathways involving the release of cytochrome c and the activation of caspases.[14][18]

Experimental Protocols

To assess the toxicological profile of this compound, a series of standardized in vitro assays are typically employed. The following are generalized protocols for key cytotoxicity experiments.

General Experimental Workflow

A typical workflow for assessing cytotoxicity involves cell preparation, treatment with the test compound at various concentrations, incubation, and subsequent measurement of cell viability or a specific marker of cell death.

A 1. Cell Seeding Seed cells in 96-well plates at optimal density. C 3. Cell Treatment Replace medium with compound dilutions. Include vehicle and positive controls. A->C B 2. Compound Preparation Prepare serial dilutions of This compound in culture medium. B->C D 4. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). C->D E 5. Assay Performance Add assay-specific reagents (e.g., MTT, LDH, Caspase). D->E F 6. Data Acquisition Measure signal (absorbance/ fluorescence) with a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Figure 3: General workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.

Materials:

  • Cell line of interest in culture

  • 96-well tissue culture plates

  • This compound stock solution (in a suitable solvent like DMSO or sterile PBS)[8][20]

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as negative controls and a known cytotoxic agent as a positive control.[20]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

  • Cells and compound dilutions prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution).

  • Lysis buffer (often 10X, provided in kit) for maximum LDH release controls.

  • Microplate reader (490 nm wavelength).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells for maximum LDH release.

  • Incubation: Incubate the plate for the desired exposure time.

  • Maximum Release Control: About 30-45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[21]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate + diaphorase) to each well of the new plate.

  • Incubation and Stop: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.[21]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and compound dilutions prepared as in the MTT assay (preferably in opaque-walled 96-well plates for fluorescence).

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar.

  • Luminometer or fluorometer plate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol using opaque-walled plates.

  • Incubation: Incubate for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Analysis: Compare the signal from treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Conclusion

The toxicological profile of this compound in cell lines is complex and concentration-dependent. While its primary mechanism of action as an arginase inhibitor is well-established, in vitro studies have demonstrated potential cytotoxicity at higher concentrations.[1][2][4] The proposed mechanisms for this toxicity center on mitochondrial dysfunction, leading to increased ROS production, oxidative stress, and the subsequent induction of cell death pathways like apoptosis and necrosis.[4] However, there is a notable debate on whether these in vitro findings translate to in vivo toxicity, with some studies suggesting that physiological concentrations are well-tolerated and may even offer neuroprotective or anti-inflammatory benefits.[5][6]

For drug development professionals and researchers, it is critical to consider the specific cell line, experimental conditions, and concentration range when evaluating the safety of this compound. The provided protocols offer a standardized framework for further investigation into its cellular effects, which will be essential for reconciling the conflicting reports and establishing a definitive safety profile for this compound.

References

Methodological & Application

Protocol for DL-norvaline Administration in Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-norvaline, a non-proteinogenic amino acid, has garnered significant interest in preclinical research due to its role as an arginase inhibitor. By modulating the activity of arginase, this compound can increase the bioavailability of L-arginine for nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production. This mechanism of action underlies its potential therapeutic applications in a variety of animal models, including those for hypertension, neurodegenerative diseases, and cognitive decline.

These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Data Presentation

This compound Administration Parameters in Animal Models
Animal ModelRoute of AdministrationDosageVehicleDurationKey FindingsReference(s)
Rat (Hypertension) Intraperitoneal (IP)30 mg/kg/dayIsotonic Saline7 daysSignificant reduction in blood pressure and induction of diuresis.[1][1]
Rat (Ischemic Brain Injury) Not specified50 mg/kg/dayNot specifiedNot specifiedNeuroprotective effects, reduction in infarct volume.N/A
Mouse (Alzheimer's Disease Model) Drinking Water250 mg/LWater2.5 monthsReversal of cognitive decline, reduced beta-amyloidosis and microgliosis.N/A
Pharmacokinetic Parameters of this compound in Rodents
ParameterAnimal ModelRoute of AdministrationValueReference(s)
Cmax Mouse/RatOral/IntravenousData not available in current literatureN/A
Tmax Mouse/RatOral/IntravenousData not available in current literatureN/A
Half-life (t½) Mouse/RatOral/IntravenousData not available in current literatureN/A
Bioavailability Mouse/RatOralData not available in current literatureN/A

Experimental Protocols

Preparation of this compound Solutions for In Vivo Administration

1. Sterile Solution for Intraperitoneal (IP) Injection (30 mg/mL)

  • Materials:

    • This compound powder

    • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

    • Sterile 15 mL or 50 mL conical tubes

    • Sterile 0.22 µm syringe filter

    • Sterile syringes and needles

    • Vortex mixer

    • Analytical balance

  • Protocol:

    • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder to achieve a final concentration of 30 mg/mL. For example, to prepare 10 mL of solution, weigh 300 mg of this compound.

    • Aseptically transfer the powder to a sterile conical tube.

    • Add a small volume of sterile PBS to the tube and vortex thoroughly to create a slurry.

    • Gradually add the remaining volume of sterile PBS while continuing to vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be used to aid dissolution if necessary.[2]

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile, sealed vial.

    • Store the sterile solution at 2-8°C and protect it from light. It is recommended to use the freshly prepared solution for injections.[2]

2. Solution for Oral Gavage (e.g., 50 mg/kg dose)

  • Materials:

    • This compound powder

    • Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.5% carboxymethylcellulose)

    • Sterile tubes

    • Vortex mixer

    • Magnetic stirrer (optional)

    • Analytical balance

  • Protocol:

    • Calculate the total amount of this compound needed based on the number of animals and the desired dose (e.g., 50 mg/kg).

    • Weigh the calculated amount of this compound powder.

    • Select an appropriate vehicle. For simple aqueous solutions, sterile water is sufficient. For suspensions, a vehicle like 0.5% methylcellulose or carboxymethylcellulose is recommended to ensure uniform distribution.

    • If preparing a suspension, first prepare the vehicle according to standard laboratory procedures.

    • Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a homogenous suspension.

    • Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.

Administration Protocols

1. Intraperitoneal (IP) Injection in Rats and Mice

  • Materials:

    • Sterile this compound solution

    • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[3]

    • 70% ethanol or other skin disinfectant

    • Animal restrainer (optional)

  • Protocol:

    • Restrain the animal securely. For rats, this can be done manually or with a restrainer. For mice, scruff the back of the neck to immobilize the head and body.

    • Position the animal so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder injury and the cecum (which is larger on the left side in rodents).

    • Clean the injection site with a 70% ethanol swab.

    • Insert the needle at a 15-20 degree angle into the abdominal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended volume for IP injection is typically 10 mL/kg.[3]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-injection.

2. Oral Gavage in Mice and Rats

  • Materials:

    • This compound solution or suspension

    • Appropriately sized oral gavage needles (feeding needles) with a ball-tip (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

    • Syringe

  • Protocol:

    • Select the appropriate size gavage needle for the animal. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it can reach the stomach.

    • Restrain the animal firmly but gently. For mice, scruff the neck and hold the tail. For rats, wrap the animal in a towel or hold it securely against your body.

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.

    • Allow the animal to swallow the needle. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle has passed into the esophagus, gently advance it to the pre-measured depth.

    • Slowly administer the calculated volume of the this compound solution. The recommended maximum volume for oral gavage is 10 mL/kg.

    • Slowly withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

Key Experimental Methodologies

1. Non-Invasive Blood Pressure Measurement in Rats

  • Apparatus: Tail-cuff plethysmography system.

  • Protocol:

    • Acclimate the rats to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

    • On the day of the measurement, place the conscious rat in the restrainer.

    • Gently warm the rat's tail to increase blood flow, which facilitates pulse detection.

    • Place the tail cuff and pulse sensor on the proximal portion of the tail.

    • Inflate the cuff to a pressure sufficient to occlude blood flow.

    • Gradually deflate the cuff while the system records the pressure at which blood flow returns (systolic pressure) and the pressure at which flow becomes unrestricted (diastolic pressure).

    • Record multiple readings for each animal and calculate the average to ensure accuracy.

2. Y-Maze Spontaneous Alternation Test for Working Memory in Mice

  • Apparatus: A Y-shaped maze with three identical arms.

  • Protocol:

    • Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system or by manual observation.

    • An "alternation" is defined as consecutive entries into all three different arms (e.g., A, then B, then C).

    • The total number of arm entries is also recorded as a measure of general activity.

    • Calculate the percentage of spontaneous alternation as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100.

    • A higher percentage of alternation is indicative of better spatial working memory.

3. Immunohistochemistry for Beta-Amyloid (Aβ) Plaques in Mouse Brain

  • Protocol:

    • Tissue Preparation: Perfuse the mouse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain using a cryostat or vibratome.

    • Antigen Retrieval: Incubate the brain sections in a formic acid solution to expose the Aβ epitopes.

    • Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with serum and a detergent like Triton X-100).

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently-labeled or biotinylated secondary antibody that recognizes the primary antibody.

    • Detection: If using a biotinylated secondary antibody, use an avidin-biotin complex (ABC) reagent followed by a chromogen such as diaminobenzidine (DAB) to visualize the plaques. For fluorescent secondary antibodies, mount the sections with a mounting medium containing DAPI to counterstain cell nuclei.

    • Imaging and Analysis: Image the stained sections using a microscope. The number and area of Aβ plaques can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

DL_Norvaline_Arginase_NO_Pathway cluster_0 Mechanism of Action cluster_1 Physiological Effects DL_Norvaline This compound Arginase Arginase DL_Norvaline->Arginase Inhibits Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Converts L_Arginine L-Arginine L_Arginine->Arginase Substrate eNOS eNOS L_Arginine->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Neuroprotection Neuroprotection NO->Neuroprotection Blood_Pressure Reduced Blood Pressure Vasodilation->Blood_Pressure

Figure 1. this compound's primary signaling pathway via arginase inhibition.

DL_Norvaline_mTOR_Pathway cluster_0 Proposed mTOR Signaling Involvement DL_Norvaline This compound Amino_Acid_Sensing Amino Acid Sensing Mechanisms DL_Norvaline->Amino_Acid_Sensing May influence mTORC1 mTORC1 Amino_Acid_Sensing->mTORC1 Activates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Figure 2. Proposed involvement of this compound in the mTOR signaling pathway.

Experimental_Workflow cluster_workflow General Experimental Workflow Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (e.g., Blood Pressure, Body Weight) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization DL_Norvaline_Admin This compound or Vehicle Administration Randomization->DL_Norvaline_Admin Monitoring Daily Monitoring (Health & Behavior) DL_Norvaline_Admin->Monitoring Behavioral_Testing Behavioral Testing (e.g., Y-Maze) Monitoring->Behavioral_Testing Endpoint_Measurements Endpoint Measurements (e.g., Blood Pressure) Behavioral_Testing->Endpoint_Measurements Tissue_Collection Tissue Collection (e.g., Brain) Endpoint_Measurements->Tissue_Collection Histological_Analysis Histological/Biochemical Analysis Tissue_Collection->Histological_Analysis

Figure 3. A general experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for the Quantification of DL-Norvaline in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the quantification of DL-norvaline in tissue samples. The protocols detailed below are essential for researchers in drug development and metabolic studies who require accurate measurement of this non-proteinogenic amino acid.

This compound, an isomer of valine, is of significant interest due to its role as an inhibitor of the enzyme arginase.[1][2][3] This inhibition can lead to increased levels of L-arginine, a substrate for nitric oxide synthase (NOS), thereby promoting nitric oxide (NO) production.[1][2][4] Enhanced NO bioavailability has therapeutic implications for cardiovascular diseases such as hypertension.[1] Therefore, robust and reliable analytical methods are crucial for pharmacokinetic and pharmacodynamic studies of this compound in preclinical and clinical research.

The following sections detail protocols for sample preparation, derivatization, and analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), along with quantitative data and visualizations of the experimental workflow and relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for the analysis of norvaline. These parameters are crucial for method selection and validation.

Table 1: Performance of LC-MS/MS Methods for Norvaline Quantification

ParameterMethod 1: FMOC-Cl DerivatizationMethod 2: HILIC-MS/MS (Underivatized)
Limit of Detection (LOD) 1 fmol/µl[5]Not explicitly stated for norvaline
Limit of Quantification (LOQ) 0.19 - 0.89 pmol (for OPA derivatized AAs)[6]0.65 - 173.44 µM (for a panel of AAs)[7]
**Linearity (R²) **> 0.99[5]≥ 0.99[7]
Precision (RSD%) < 10% (Intra-day and Inter-day)[5]Intra-day: 3.2% - 14.2%, Inter-day: 2.0% - 13.6%[7]
Recovery Data not availableComplied with guidelines[7]

Table 2: Performance of GC-MS Methods for Norvaline Quantification

ParameterMethod: Propyl Chloroformate Derivatization
Limit of Detection (LOD) 0.03 - 12 µM (for a panel of AAs)[8]
Limit of Quantification (LOQ) 0.3 - 30 µM (for a panel of AAs)[8]
**Linearity (R²) **Data not available
Precision (RSD%) Intra-day: 0.9 - 8.8% (plasma), Inter-day: 1.5 - 14.1% (urine)[8]
Recovery Data not available

Experimental Protocols

Protocol 1: Tissue Sample Preparation

This protocol outlines the steps for the extraction of this compound from tissue samples.

  • Tissue Homogenization:

    • Accurately weigh 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing an internal standard (e.g., a stable isotope-labeled norvaline).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

  • Protein Precipitation:

    • To the tissue homogenate, add 1 mL of ice-cold acetonitrile or a 3:1 (v/v) mixture of acetonitrile:methanol to precipitate proteins.[9]

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Carefully collect the supernatant containing the amino acids.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional):

    • For cleaner samples, the supernatant can be further purified using a cation-exchange SPE cartridge.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., methanol).

    • Elute the amino acids with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for derivatization or direct injection.

Protocol 2: Derivatization of this compound

Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of amino acids.

  • Reaction Setup:

    • To the dried sample extract (or a 10 µL aliquot), add 70 µL of borate buffer (pH 8.8).[9]

    • Add 20 µL of FMOC-Cl solution (e.g., 15 mM in acetonitrile).

    • Vortex briefly to mix.

  • Reaction Conditions:

    • Incubate the mixture at room temperature for 5 minutes.[5]

  • Reaction Quenching:

    • Add 10 µL of a quenching reagent (e.g., 1-adamantanamine solution) to react with excess FMOC-Cl.

    • Vortex and let it stand for 1 minute.

  • Sample Preparation for Injection:

    • Acidify the reaction mixture with a small volume of formic acid.

    • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.

  • Reaction Setup:

    • To the aqueous sample (e.g., 50 µL), add 500 µL of a mixture of propanol and pyridine (e.g., 4:1 v/v).

    • Add 50 µL of propyl chloroformate.

  • Reaction Conditions:

    • Vortex the mixture for 1 minute.

    • Incubate at 60°C for 20 minutes.

  • Extraction:

    • Add 500 µL of hexane and 500 µL of 0.1 M sodium bicarbonate.

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Transfer the upper organic layer containing the derivatized amino acids to a new vial.

  • Sample Preparation for Injection:

    • Dry the organic extract under nitrogen.

    • Reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 3: Analytical Methods
  • Chromatographic System: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A chiral stationary phase (CSP) column, such as a quinine or quinidine-based monolithic column, is required for enantiomeric separation.[10] Alternatively, a C18 column can be used for general quantification of total norvaline.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) should be optimized for separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the precursor and product ions of derivatized D- and L-norvaline.

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Temperature Program:

    • Initial temperature: 100°C for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized norvaline for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization (e.g., FMOC-Cl) supernatant->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for this compound quantification in tissues.

signaling_pathway cluster_pathway L-Norvaline Signaling Pathway L_Norvaline L-Norvaline Arginase Arginase L_Norvaline->Arginase Inhibits Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Catalyzes L_Arginine L-Arginine L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces Vasodilation Vasodilation NO_Citrulline->Vasodilation Leads to

References

Utilizing DL-Norvaline as an Internal Standard for Accurate Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

In quantitative mass spectrometry-based analysis, particularly in complex biological matrices, variability arising from sample preparation, matrix effects, and instrument response can significantly impact data accuracy and reproducibility. The use of an internal standard (IS) is a crucial strategy to correct for these variations. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. DL-norvaline, a non-proteinogenic amino acid, serves as an excellent internal standard for the quantification of amino acids and other small molecules in various applications, including clinical diagnostics, metabolomics, and drug development. Its structural similarity to endogenous amino acids like leucine and isoleucine allows it to mimic their behavior during sample processing and analysis, thereby providing reliable normalization.[1][2][3]

This document provides detailed protocols and application notes for the use of this compound as an internal standard in mass spectrometry.

Properties of this compound

PropertyValue
Chemical Formula C5H11NO2
Molecular Weight 117.15 g/mol
Structure CH3CH2CH2CH(NH2)COOH
Synonyms 2-Aminopentanoic acid
Key Characteristics Non-proteinogenic, structurally similar to valine and leucine

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of the standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio corrects for variations in sample extraction, derivatization efficiency, injection volume, and ionization efficiency in the mass spectrometer.

G Sample Biological Sample (e.g., Plasma, Cell Lysate) Add_IS Addition of known amount of this compound (IS) Sample->Add_IS Extraction Analyte & IS Extraction (e.g., Protein Precipitation) Add_IS->Extraction Derivatization Chemical Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio (Analyte Signal / IS Signal) Peak_Integration->Ratio_Calculation Quantification Quantification (using Calibration Curve) Ratio_Calculation->Quantification

General workflow for using an internal standard.

Experimental Protocols

Protocol 1: Amino Acid Analysis in Human Plasma using LC-MS/MS with Derivatization

This protocol describes the quantification of amino acids in human plasma using this compound as an internal standard with pre-column derivatization.

1. Materials and Reagents

  • This compound

  • Perchloric acid (PCA) or Sulfosalicylic acid (SSA)

  • Borate Buffer

  • Derivatization Reagent (e.g., aTRAQ™ or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC))

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Calibrator and Quality Control (QC) samples

2. Preparation of Internal Standard Stock Solution

  • Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl.

  • From the stock solution, prepare a working internal standard solution of 10 µM in 0.1 M HCl.

3. Sample Preparation

  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 10 µM this compound working solution and vortex briefly.

  • For deproteinization, add 200 µL of ice-cold 10% (w/v) SSA or 1 M PCA.[4][5]

  • Vortex for 30 seconds and incubate at 4°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

4. Derivatization (using AQC as an example)

  • To 10 µL of the supernatant, add 70 µL of borate buffer (pH 8.8) and vortex.[1]

  • Add 20 µL of AQC reagent, vortex immediately, and incubate at 55°C for 10 minutes.

5. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-13 min: 95% B

    • 13-13.1 min: 95-2% B

    • 13.1-15 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor/product ion transitions for each amino acid and this compound.

6. Data Analysis

  • Integrate the peak areas for each analyte and this compound.

  • Calculate the ratio of the analyte peak area to the this compound peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analytes in the samples from the calibration curve.

G Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Deproteinize Deproteinize with SSA/PCA Add_IS->Deproteinize Centrifuge1 Centrifuge Deproteinize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Derivatize Derivatize with AQC Supernatant->Derivatize LC_MS_Analysis LC-MS/MS Analysis Derivatize->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio Calculation) LC_MS_Analysis->Data_Processing Quantify Quantification Data_Processing->Quantify End End: Amino Acid Concentrations Quantify->End

Protocol 1 experimental workflow.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for amino acid analysis using this compound as an internal standard.

Table 1: Method Validation Parameters for Amino Acid Analysis in Plasma

AnalyteLinearity Range (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Alanine1 - 1000>0.995< 5< 895 - 105
Valine1 - 500>0.996< 4< 797 - 103
Leucine1 - 500>0.997< 4< 698 - 104
Isoleucine1 - 500>0.996< 5< 796 - 105
Proline1 - 800>0.995< 6< 994 - 106
Phenylalanine1 - 400>0.998< 3< 599 - 102
Tryptophan0.5 - 200>0.997< 5< 895 - 104
Methionine0.5 - 100>0.998< 4< 697 - 103
Glycine1 - 1500>0.994< 7< 1093 - 107
Serine1 - 600>0.995< 6< 895 - 105

Data compiled from representative studies and are for illustrative purposes.[6][7]

Table 2: Comparison of Quantitative Results with and without Internal Standard

AnalyteConcentration without IS (µM)%RSD (without IS)Concentration with this compound IS (µM)%RSD (with IS)
Valine245.612.5220.34.2
Leucine135.814.2121.53.8
Phenylalanine65.211.858.93.1

This table illustrates the improvement in precision (%RSD) when using an internal standard.

Applications

The use of this compound as an internal standard is applicable to a wide range of research and development areas:

  • Metabolomics: For the accurate quantification of amino acids and other metabolites in studies of metabolic pathways and disease biomarkers.

  • Clinical Diagnostics: In the diagnosis and monitoring of inherited metabolic disorders such as phenylketonuria (PKU) and maple syrup urine disease (MSUD).

  • Drug Development: To assess the effect of drug candidates on amino acid metabolism and for pharmacokinetic studies.

  • Food Science: For the analysis of amino acid content in food products and supplements.

  • Biopharmaceutical Manufacturing: To monitor amino acid concentrations in cell culture media for process optimization.

Conclusion

This compound is a reliable and cost-effective internal standard for the quantitative analysis of amino acids by mass spectrometry. Its use significantly improves the accuracy and precision of analytical methods by correcting for variability introduced during sample preparation and analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their mass spectrometry workflows. The ideal internal standard remains a stable isotope-labeled version of the analyte; however, when this is not feasible or is cost-prohibitive, this compound offers an excellent alternative for many amino acids.[3]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of DL-Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Norvaline is a non-proteinogenic α-amino acid, an isomer of the more common amino acid valine. It has gained interest in the pharmaceutical and biotechnology sectors for its role as a potential therapeutic agent and its occasional incorporation into recombinant proteins during fermentation processes.[1] Accurate and robust analytical methods are therefore crucial for the quantification of total this compound and for the determination of its enantiomeric purity. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization, a widely used technique for amino acid analysis.[1][2] Additionally, it touches upon strategies for chiral separation.

Chemical Properties of this compound

  • Molecular Formula: C₅H₁₁NO₂

  • Molecular Weight: 117.15 g/mol

  • Structure: A straight-chain amino acid, 2-aminopentanoic acid.[3]

  • Solubility: Soluble in water.[4]

  • UV Absorbance: Lacks a strong chromophore, making direct UV detection at low concentrations challenging.[5]

Due to its poor UV absorbance, derivatization is a common strategy to enhance the detectability of norvaline.[5] Reagents such as o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) react with the primary amine group of norvaline to form highly fluorescent and UV-active derivatives, respectively.[1][5][6]

Experimental Workflow for this compound HPLC Method Development

HPLC_Method_Development_Workflow start Start: Define Analytical Goal (Achiral vs. Chiral Analysis) method_selection Select Analytical Approach start->method_selection achiral Achiral Analysis (Quantification) method_selection->achiral Total Concentration chiral Chiral Analysis (Enantiomeric Purity) method_selection->chiral D/L Ratio derivatization Pre-column Derivatization (e.g., OPA, FMOC) achiral->derivatization no_derivatization Direct Analysis (HILIC/MS) achiral->no_derivatization chiral_hplc Chiral HPLC (Chiral Stationary Phase) chiral->chiral_hplc rp_hplc Reversed-Phase HPLC derivatization->rp_hplc no_derivatization->rp_hplc HILIC column_selection_rp Column Selection (e.g., C18, Core-shell) rp_hplc->column_selection_rp column_selection_chiral Column Selection (e.g., Cyclodextrin, Macrocyclic Antibiotic) chiral_hplc->column_selection_chiral mobile_phase_rp Mobile Phase Optimization (ACN/MeOH, Buffer, pH, Gradient) column_selection_rp->mobile_phase_rp mobile_phase_chiral Mobile Phase Optimization (Polar Organic, Normal Phase) column_selection_chiral->mobile_phase_chiral detection Detection (UV/Vis, Fluorescence, MS) mobile_phase_rp->detection mobile_phase_chiral->detection validation Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) detection->validation end End: Routine Analysis validation->end

Caption: Workflow for HPLC method development for this compound analysis.

Protocol 1: Achiral Analysis of this compound using RP-HPLC with OPA Derivatization

This protocol describes a method for the quantitative analysis of total this compound in a sample.

1. Materials and Reagents

  • This compound standard (≥98.5% purity)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)[1][7]

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Sodium hydroxide

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Core-shell particle columns can also be used for higher efficiency.[1][8]

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8[2]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[2]

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation λ = 338 nm, Emission λ = 450 nm

3. Preparation of Solutions

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent is stable for approximately one week when stored at 4°C.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Automated Pre-column Derivatization and Injection Protocol

Automated derivatization using a programmable autosampler is recommended for precision and reproducibility.[2][5]

  • Transfer an aliquot of the standard or sample solution to an autosampler vial.

  • The autosampler is programmed to perform the following sequence:

    • Aspirate 5 µL of the sample/standard.

    • Aspirate 10 µL of the OPA derivatization reagent.

    • Mix the sample and reagent in the injection loop or a mixing coil for a defined period (e.g., 1 minute).

    • Inject the derivatized mixture onto the column.

5. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
20.05050
21.0298
25.0298
26.0982
30.0982

6. Data Analysis

  • Identify the peak corresponding to the OPA-derivatized norvaline based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents example performance data for the described achiral method.

ParameterResult
Retention Time (min) 12.5
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Protocol 2: Chiral Separation of D- and L-Norvaline

For the separation of D- and L-norvaline enantiomers, a chiral stationary phase (CSP) is required. Several types of CSPs are effective for the chiral separation of amino acids.[9]

1. Chiral Stationary Phase Selection

  • Polysaccharide-based CSPs: Columns such as those based on cellulose or amylose derivatives are widely used.

  • Macrocyclic Antibiotic CSPs: Ristocetin A and teicoplanin-based columns have shown excellent enantioselectivity for amino acids.[10]

  • Ligand-Exchange Chromatography: This technique involves a CSP coated with a chiral ligand (e.g., an amino acid like L-proline) and a mobile phase containing a metal ion (e.g., Cu²⁺).[11]

2. Example Chiral HPLC Conditions (Conceptual)

  • HPLC System: As described for the achiral method, but with a UV-Vis detector if derivatization is not used (detection at low UV, e.g., 210 nm).

  • Column: Chiralcel OD-H (amylose-based) or a similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid for normal-phase mode, or an aqueous buffer with an organic modifier for reversed-phase mode. The exact composition will need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection: UV at 210 nm (for underivatized norvaline) or fluorescence if a derivatization step (e.g., with FMOC) is included.

3. Sample Preparation for Chiral Analysis

Samples can be analyzed directly or after derivatization with a reagent like FMOC-Cl, which can improve peak shape and detection sensitivity.[6][9]

Logical Relationship Diagram for Chiral Separation

Chiral_Separation_Logic sample This compound Sample csp Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Macrocyclic Antibiotic) sample->csp interaction Diastereomeric Complex Formation (Transient) csp->interaction Analyte enters column mobile_phase Mobile Phase mobile_phase->csp d_complex D-Norvaline-CSP Complex interaction->d_complex Different stability l_complex L-Norvaline-CSP Complex interaction->l_complex Different stability separation Differential Elution d_complex->separation l_complex->separation d_peak Peak 1 (D-Norvaline) separation->d_peak l_peak Peak 2 (L-Norvaline) separation->l_peak

Caption: Principle of chiral separation of this compound on a CSP.

The HPLC methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of this compound and the assessment of its enantiomeric purity. The choice between an achiral and a chiral method will depend on the specific analytical requirements. For total concentration, RP-HPLC with pre-column OPA derivatization and fluorescence detection offers excellent sensitivity and precision. For enantiomeric separation, the use of a suitable chiral stationary phase is essential, and method parameters must be carefully optimized to achieve baseline resolution of the D- and L-enantiomers. Proper method validation is critical to ensure the accuracy and reliability of the results obtained.

References

DL-Norvaline Dosage Calculation for Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering DL-norvaline in rodent studies. The information compiled here is based on a review of preclinical research and established laboratory protocols.

Introduction

This compound, a non-proteinogenic amino acid, is an inhibitor of the enzyme arginase. By blocking arginase, this compound increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This mechanism leads to increased production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. Due to its mode of action, this compound is investigated in various rodent models of diseases, such as hypertension, Alzheimer's disease, obesity, and ischemic brain injury.[1][2][3][4][5] Proper dosage calculation and administration are critical for obtaining reliable and reproducible experimental results.

Data Presentation: this compound Dosage in Rodent Studies

The following table summarizes dosages of this compound and its L-enantiomer used in various rodent studies. It is important to note that many studies use L-norvaline, which is the active inhibitor of arginase.

Rodent ModelCompoundDosageAdministration RouteDurationKey FindingsReference
Inherited Stress-Induced Arterial Hypertension (ISIAH) RatsL-norvaline30 mg/kg/dayIntraperitoneal (IP)7 daysReduced blood pressure and induced diuresis.[1][4][6][7][8]
Fructose-induced Hypertension RatsL-norvaline50 mg/kg/dayOral Gavage6 weeksAlleviated hypertension.[1]
N-nitro-L-arginine methyl ester-induced NO deficiency RatsL-norvaline10 mg/kg/dayNot specifiedNot specifiedPrevented endothelial dysfunction.[1]
Spontaneously Hypertensive RatsL-norvaline40 mg/dayNot specified10 weeksAntihypertensive effect.[1]
High-Fat Diet-Induced Obese MiceThis compoundNot specifiedNot specifiedNot specifiedReduced body weight and improved glucose metabolism.[2]
3xTg-AD Mouse Model of Alzheimer's DiseaseL-norvaline~40-50 mg/kg/day (250 mg/L in drinking water)Oral (in drinking water)10 weeksReversed cognitive decline and synaptic loss.[3][9]
Rat Model of Ischemic Brain DamageL-norvaline50 mg/kg/dayNot specifiedNot specifiedNeuroprotective effect.[5]

Experimental Protocols

Accurate and consistent administration of this compound is crucial for the validity of experimental findings. Below are detailed protocols for common administration routes.

Intraperitoneal (IP) Injection

This method allows for rapid absorption of the compound.

Materials:

  • This compound powder

  • Sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Analytical balance

  • Vortex mixer

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution:

    • Calculate the total amount of this compound needed for the study.

    • Weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the powder in sterile isotonic saline or PBS to the desired final concentration. For example, to administer a dose of 30 mg/kg to a 300g rat in an injection volume of 1 mL/kg, the concentration would be 30 mg/mL.

    • Ensure complete dissolution by vortexing the solution.

    • Prepare the solution fresh daily. If storage is necessary, filter-sterilize the solution using a 0.22 µm syringe filter and store at 4°C for a short period.

  • Animal Restraint and Injection:

    • Weigh the animal to determine the precise injection volume.

    • Gently restrain the rodent. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection.

    • Position the animal on its back with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

    • Inject the calculated volume of this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-injection.

Oral Gavage

This method ensures the administration of a precise dose directly into the stomach.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringes

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of this compound Suspension/Solution:

    • Calculate the required amount of this compound.

    • Weigh the powder and suspend or dissolve it in the chosen vehicle to the desired concentration. The volume for oral gavage in mice is typically 5-10 mL/kg and for rats is 5-20 mL/kg.

    • Ensure a homogenous suspension by vortexing or sonicating.

  • Animal Restraint and Administration:

    • Weigh the animal to calculate the administration volume.

    • Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Administer the this compound suspension/solution slowly.

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any adverse reactions.

Administration in Drinking Water

This method is less stressful for the animals and suitable for long-term studies. However, the exact dosage can be influenced by the animal's water consumption.

Materials:

  • This compound powder

  • Drinking water bottles

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Dosage Calculation:

    • Determine the target dose in mg/kg/day.

    • Measure the average daily water consumption of the animals (in mL) for a few days before starting the treatment. This is typically around 15 mL per 100g of body weight for rats and 15-20 mL per 100g for mice, but can vary.

    • Calculate the required concentration of this compound in the drinking water using the following formula: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL)

    • For example, for a 40 mg/kg/day dose in a 30g mouse that drinks 5 mL of water per day: Concentration = (40 mg/kg/day * 0.03 kg) / 5 mL/day = 0.24 mg/mL or 240 mg/L.

  • Preparation and Administration:

    • Dissolve the calculated amount of this compound in the total volume of drinking water.

    • Provide the medicated water to the animals in their water bottles.

    • Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability.

    • Monitor the water intake and the body weight of the animals regularly and adjust the concentration of the this compound solution as needed to maintain the target dosage.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound primarily acts by inhibiting arginase, thereby increasing the availability of L-arginine for nitric oxide synthase (NOS) to produce nitric oxide (NO). This has several downstream effects.

DL_Norvaline_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea DL_Norvaline This compound DL_Norvaline->Arginase Inhibition NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation NO_Citrulline->Vasodilation Neuroprotection Neuroprotection NO_Citrulline->Neuroprotection Anti_inflammatory Anti-inflammatory Effects NO_Citrulline->Anti_inflammatory

Caption: this compound inhibits arginase, increasing L-arginine for NO production.

General Experimental Workflow for a Rodent Study

The following diagram illustrates a typical workflow for a rodent study investigating the effects of this compound.

Experimental_Workflow start Study Design and Protocol Approval (IACUC) acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (e.g., Blood Pressure, Body Weight, Cognitive Function) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring In-life Monitoring (Health, Behavior, Physiological Parameters) treatment->monitoring endpoint Endpoint Data Collection (e.g., Behavioral Tests, Blood/Tissue Sampling) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end Conclusion and Reporting analysis->end

Caption: A typical experimental workflow for a rodent study with this compound.

References

Application Note: Preparation of DL-norvaline Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation, storage, and handling of DL-norvaline stock solutions for various experimental applications. This compound, also known as 2-aminopentanoic acid, is a non-competitive inhibitor of the arginase enzyme and is frequently used in research to study the effects of nitric oxide (NO) modulation and related pathways.[1][2][3]

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with an understanding of the compound's properties. This compound is a white crystalline powder that is stable under normal storage conditions.[4][5][6] Its key properties and solubility in common laboratory solvents are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms DL-2-Aminopentanoic acid, DL-2-Aminovaleric acid[4][7]
Molecular Formula C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [2]
Appearance White crystalline powder/solid[2][4][5]
Storage (Powder) -20°C for 3 years; +4°C for 2 years[1][2]

Table 2: Solubility of this compound in Common Solvents

SolventMaximum SolubilityNotes
Water 50 mg/mL (approx. 427 mM)Sonication or gentle heating may be required to fully dissolve.[1][2][3]
Phosphate-Buffered Saline (PBS) 20 mg/mL (approx. 171 mM)Sonication is recommended to aid dissolution.[1]
Ethanol / Methanol Moderately soluble[4]
Dimethyl Sulfoxide (DMSO) Insoluble or slightly solubleNot a recommended solvent.[8][9]
0.1 N Hydrochloric Acid (HCl) SolubleOften used for preparing analytical standards.[10]

Experimental Protocols

Adherence to proper preparation techniques is critical for experimental reproducibility. Below are detailed protocols for preparing high-concentration stock solutions and sterile working solutions for cell-based assays.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution.

Materials:

  • This compound powder (CAS: 760-78-1)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Appropriate volumetric flask or conical tube

  • Spatula

  • Ultrasonic bath

Procedure:

  • Calculate Required Mass: Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .

    • For 10 mL of a 100 mM (0.1 M) solution:

    • Mass (g) = 0.1 mol/L x 0.010 L x 117.15 g/mol = 0.117 g (or 117.15 mg).

  • Weighing: Accurately weigh 117.15 mg of this compound powder and transfer it to a 15 mL conical tube or a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of high-purity water. Vortex vigorously. If the powder does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes.[3] Gentle warming to 37°C can also aid dissolution.[8]

  • Final Volume Adjustment: Once fully dissolved, add water to reach a final volume of 10 mL. Mix thoroughly.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2][8]

Table 3: Recommended Storage Conditions for this compound Solutions

Storage TemperatureShelf LifeNotes
-80°C Up to 2 yearsRecommended for long-term storage.[1][2]
-20°C Up to 1 yearSuitable for shorter-term storage.[1][2][3]
Protocol 2: Preparation of a Sterile Working Solution for Cell Culture

For in vitro experiments, stock solutions must be diluted and sterilized before being added to cell cultures.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium or PBS

  • Sterile serological pipettes and tubes

  • 0.22 µm syringe filter

Procedure:

  • Thawing: Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final working concentration using sterile culture medium or PBS. For example, to prepare 1 mL of a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of sterile medium.

    • Common working concentrations for cell culture experiments range from 0.01 mM to 10 mM.[1]

  • Sterilization: Draw the final diluted working solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube.[1][2]

  • Use: Use the freshly prepared sterile solution immediately. It is recommended to prepare fresh working solutions for each experiment to ensure consistency.[1]

Table 4: Quick-Reference Dilution Guide for Stock Solutions

Stock ConcentrationDesired Working ConcentrationVolume of Stock per 1 mL FinalVolume of Diluent per 1 mL Final
100 mM10 mM100 µL900 µL
100 mM1 mM10 µL990 µL
100 mM100 µM1 µL999 µL
100 mM10 µM0.1 µL999.9 µL

Workflow and Mechanism of Action Diagrams

Visual aids can clarify complex procedures and biological pathways. The following diagrams were generated using Graphviz (DOT language).

G cluster_prep Preparation Protocol cluster_use Working Solution Preparation start Start: this compound Powder weigh 1. Weigh Powder start->weigh add_solvent 2. Add Solvent (e.g., Water) weigh->add_solvent dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve volume 4. Adjust to Final Volume dissolve->volume aliquot 5. Aliquot into Tubes volume->aliquot store 6. Store at -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw dilute B. Dilute in Sterile Medium thaw->dilute filter C. Filter Sterilize (0.22 µm) dilute->filter use D. Use in Experiment filter->use

Caption: Experimental workflow for preparing this compound solutions.

G cluster_pathway Arginase Catalyzed Reaction arginine L-Arginine arginase Arginase Enzyme arginine->arginase Substrate ornithine L-Ornithine arginase->ornithine Product urea Urea arginase->urea Product inhibitor This compound inhibitor->arginase Inhibition

Caption: Inhibition of the Arginase pathway by this compound.

Safety and Handling Precautions

  • Handling: Use with adequate ventilation and avoid breathing dust or vapor.[5] Avoid contact with skin, eyes, and clothing.[5][6] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

  • Incompatibility: Avoid contact with strong oxidizing agents.[5][6]

  • Stability: this compound is stable under normal conditions of use and storage.[5][6] The shelf life is indefinite if stored properly as a powder.[5]

References

Troubleshooting & Optimization

Technical Support Center: DL-Norvaline Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-norvaline. Here, you will find information on overcoming common solubility challenges to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

A1: this compound is a white crystalline powder that is generally soluble in water.[1][2] Its solubility is attributed to the presence of a polar amino group (-NH2) and a carboxylic acid group (-COOH), which can form hydrogen bonds with water molecules.[1] At room temperature (around 25°C or 298.15 K), the solubility of this compound in water is approximately 50 mg/mL.

Q2: I'm having trouble dissolving this compound in water. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Using an ultrasonic bath can help to break down particles and aid in dissolution.

  • Gentle Heating: Solubility of this compound in water increases with temperature.[1] Gently warming the solution can enhance dissolution. However, be cautious with temperature-sensitive experiments.

  • pH Adjustment: The solubility of amino acids like this compound is significantly influenced by pH. Adjusting the pH of your aqueous solution away from the isoelectric point of this compound can increase its solubility.

  • Fresh Solvent: Ensure you are using high-purity, fresh water as contaminants can sometimes affect solubility.

Q3: How does temperature affect the solubility of this compound in water?

A3: The solubility of this compound in aqueous solutions is temperature-dependent. As the temperature increases, the solubility of this compound also increases. One study determined the solubility of this compound in water at various temperatures, and this trend is consistent with the general behavior of many amino acids.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The solubility of this compound, like other amino acids, is highly dependent on the pH of the solution. Amino acids are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. The pKa of the carboxylic acid group of norvaline is approximately 2.36, and the pKa of the amino group is around 9.76.[2] The isoelectric point (pI) can be estimated as the average of these two pKa values.

At a pH below the pI, the amino group is protonated (-NH3+), and the molecule has a net positive charge, increasing its solubility in water. Conversely, at a pH above the pI, the carboxylic acid group is deprotonated (-COO-), and the molecule has a net negative charge, which also enhances its solubility. Therefore, adjusting the pH of the solution to be either acidic or basic will increase the solubility of this compound compared to its solubility at the isoelectric point.

Q5: Can I use organic solvents to dissolve this compound?

A5: this compound has limited solubility in non-polar organic solvents. However, it can be dissolved in moderately polar organic solvents such as ethanol and methanol to some extent.[1]

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures
Temperature (°C)Temperature (K)Solubility ( g/100g water)
20293.15Data not available in searched results
25298.15~5.0
30303.15Data not available in searched results
40313.15Data not available in searched results
50323.15Data not available in searched results

Note: The value at 25°C is approximated from the commonly cited 50 mg/mL. A comprehensive study on the temperature-dependent solubility of this compound was mentioned in the literature, but the specific data points were not available in the search results.

Table 2: Qualitative Solubility of this compound at Different pH Values
pH RangePredominant SpeciesExpected Solubility
< 2.36Cationic (R-NH3+)High
2.36 - 9.76Zwitterionic (R-NH3+COO-)Low (minimum at pI)
> 9.76Anionic (R-NH2COO-)High

This table illustrates the expected trend of this compound solubility based on its pKa values. The lowest solubility occurs at the isoelectric point (pI), which is approximately in the neutral pH range.

Experimental Protocols

Protocol 1: Gravimetric Method for Determining this compound Solubility

This protocol outlines the steps to determine the solubility of this compound in an aqueous solution at a specific temperature.

Materials:

  • This compound powder

  • High-purity water (or desired aqueous buffer)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Glass vials with airtight caps

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a known volume of the aqueous solvent in a glass vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the solution to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

  • Sampling:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the sample using a 0.22 µm syringe filter into a pre-weighed, dry vial. This step removes any remaining undissolved microcrystals.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried this compound residue.

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.

    • Solubility can then be expressed in various units, such as g/100g of solvent or mg/mL.

Visualizations

Signaling Pathway of this compound as an Arginase and S6K1 Inhibitor

This compound is known to be an inhibitor of arginase and S6 Kinase 1 (S6K1). The following diagram illustrates a simplified representation of how this compound's inhibitory action on these two enzymes can affect downstream signaling. Inhibition of arginase increases the availability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production. Inhibition of S6K1 can modulate processes like protein synthesis and cell growth.

DL_Norvaline_Signaling DL_Norvaline This compound Arginase Arginase DL_Norvaline->Arginase Inhibits S6K1 S6K1 DL_Norvaline->S6K1 Inhibits Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Protein_Synthesis Protein Synthesis / Cell Growth S6K1->Protein_Synthesis L_Arginine L-Arginine L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO

Simplified signaling pathway of this compound.
Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the gravimetric method for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess this compound in Aqueous Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Sample and Filter Supernatant (0.22 µm filter) settle->sample weigh_sol Weigh Filtered Saturated Solution sample->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_res Weigh Dried Residue evaporate->weigh_res calculate Calculate Solubility weigh_res->calculate end End calculate->end

References

Technical Support Center: Optimizing DL-norvaline for Arginase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of DL-norvaline as an arginase inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action as an arginase inhibitor?

A1: this compound is an isomer of the amino acid valine.[1][2] It functions as a non-competitive inhibitor of the enzyme arginase.[3][4][5] Arginase and nitric oxide synthase (NOS) both compete for the same substrate, L-arginine.[6][7] Arginase converts L-arginine into ornithine and urea.[7] By inhibiting arginase, this compound reduces the consumption of L-arginine by this pathway, thereby increasing the availability of L-arginine for NOS.[1][2][6][8][9][10] This leads to an enhanced production of nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation.[8][10]

Q2: What is the difference between L-norvaline and this compound?

A2: this compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: L-norvaline and D-norvaline. L-norvaline is generally considered the biologically active form that inhibits arginase.[3][11][12] While many studies use the L-isomer, this compound has also been used in research.[4][5] When using this compound, it is important to consider that only half of the concentration is the active L-isomer.

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound can vary significantly depending on the experimental system.

  • In Vitro / Cell Culture: Concentrations can range from 0.01 mM to 20 mM. For example, studies in macrophage cell lines have used concentrations between 0.01 mM and 10 mM.[4] In human umbilical vein endothelial cells (HUVECs), L-norvaline has been used at 20 mM.[11][13]

  • In Vivo / Animal Studies: Dosages in rodent models have ranged from 10 mg/kg/day to 30 mg/kg/day, typically administered intraperitoneally.[6][14][15][16]

Q4: How should I prepare and store a this compound stock solution?

A4: this compound has good solubility in aqueous buffers.

  • Solubility: It is soluble in PBS up to 20 mg/mL (approx. 170.7 mM) and in water up to 50 mg/mL (approx. 427 mM).[4][5] It is reported to be insoluble in DMSO.[12][17]

  • Preparation: It is recommended to prepare fresh solutions for each experiment. If preparing a stock solution, dissolve this compound in an appropriate sterile aqueous buffer (e.g., PBS) and filter-sterilize.

  • Storage: Powdered this compound should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[12]

Q5: Are there any known off-target effects of this compound?

A5: Yes. At higher concentrations, L-norvaline has been shown to inhibit the p70 ribosomal S6 kinase 1 (p70S6K1), which is involved in cell growth and proliferation.[11][12] This effect was observed at a concentration of 20 mM in HUVECs.[11][13] Researchers should be aware of this potential off-target effect, especially when using high concentrations of norvaline, and may need to include appropriate controls to verify that the observed effects are due to arginase inhibition.

Troubleshooting Guide

Problem: I am not observing any inhibition of arginase activity with this compound.

  • Sub-optimal Concentration: The effective concentration of this compound is highly dependent on the cell type or tissue being studied. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Concentrations used in the literature range from 0.01 mM to 20 mM in vitro.[4][11][13]

  • Enzyme Inactivity: Arginase requires manganese ions (Mn²⁺) as a cofactor for its activity.[7] Ensure that your assay buffer contains an adequate concentration of a manganese salt, such as MnCl₂. Some protocols also include a pre-incubation step at 55°C to maximize enzyme activation.[18]

  • Incorrect Reagent Preparation: Confirm the correct preparation and storage of your this compound stock solution. As it is poorly soluble in DMSO, aqueous buffers like PBS should be used.[4][12][17]

Problem: I am observing high variability in my arginase activity assay results.

  • Inconsistent Sample Preparation: Ensure consistent homogenization of tissues or lysis of cells to obtain uniform enzyme extracts. Keep samples on ice throughout the preparation process to prevent enzyme degradation.[19]

  • Interference from Endogenous Urea: If you are using a colorimetric assay that measures urea production, high levels of endogenous urea in your samples can interfere with the results. It is recommended to remove urea from samples using a 10 kDa molecular weight cut-off spin column prior to the assay.[19]

  • Inaccurate Pipetting: Arginase assays often involve small volumes. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

Problem: I am observing cytotoxicity in my cell-based assays at higher concentrations of this compound.

  • High Concentration: While generally well-tolerated, very high concentrations of norvaline may induce cytotoxicity in some cell lines. It is advisable to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your arginase inhibition experiments to identify a non-toxic working concentration range.

  • Off-Target Effects: As mentioned, L-norvaline can inhibit other kinases like p70S6K1 at high concentrations, which could contribute to cytotoxic effects.[11][13] Consider using the lowest effective concentration that yields significant arginase inhibition.

Quantitative Data Summary

Table 1: In Vitro Concentrations of Norvaline for Arginase Inhibition

CompoundCell/System TypeConcentration RangeReference
This compoundMurine Macrophage (RAW264.7)0.01, 0.1, 1, 10 mM[4]
L-norvalineMacrophage Lysates (J774A.1)10 mM[11]
L-norvalineHuman Umbilical Vein Endothelial Cells (HUVECs)20 mM[11][13]

Table 2: In Vivo Dosages of L-norvaline for Arginase Inhibition

Animal ModelDosageAdministration RouteDurationReference
Rat10 mg/kg/dayIntraperitoneal (i.p.)7 days[6]
Rat (ISIAH)30 mg/kg/dayIntraperitoneal (i.p.)7 days[14][15][16]

Experimental Protocols

Protocol: Colorimetric Arginase Activity Assay

This protocol is adapted from commercially available arginase activity assay kits and provides a general workflow for measuring arginase activity in cell or tissue lysates.[19][20]

I. Materials

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100)

  • Sample (cell or tissue homogenate)

  • This compound (or other inhibitors)

  • L-arginine solution (Substrate)

  • Urea Standard

  • Reagents for urea detection (e.g., a commercial kit that quantifies urea via a colorimetric reaction)

  • 96-well microplate

  • Microplate reader

II. Sample Preparation

  • Homogenize tissue (approx. 10 mg) or cells (1 x 10⁶) in 100 µL of ice-cold Arginase Assay Buffer.[19]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate.

  • Optional: If high endogenous urea is expected, deproteinize the sample using a 10 kDa spin column.[19]

III. Assay Procedure

  • Prepare a Urea Standard Curve according to the manufacturer's instructions.

  • In a 96-well plate, add the following to appropriate wells:

    • Sample Wells: 1-40 µL of sample lysate.

    • Inhibitor Wells: 1-40 µL of sample lysate pre-incubated with various concentrations of this compound.

    • Background Control Wells: 1-40 µL of sample lysate (to measure endogenous urea, L-arginine will not be added to these wells).

  • Adjust the volume in all wells to 40 µL with Arginase Assay Buffer.[19]

  • Add the L-arginine substrate solution to all wells except the Background Control wells to start the reaction.

  • Incubate the plate at 37°C for 10-60 minutes. The optimal incubation time may need to be determined empirically.

  • Stop the reaction and add the urea detection reagents according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[19]

IV. Calculation

  • Subtract the reading from the Background Control wells from the Sample and Inhibitor wells.

  • Use the Urea Standard Curve to determine the amount of urea generated in each well.

  • Calculate the arginase activity, often expressed as mU/mg of protein, where one unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of L-arginine per minute.

Visualizations

Arginase_Inhibition_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Metabolizes DL_Norvaline This compound DL_Norvaline->Arginase Inhibits Polyamines_Proline Polyamines & Proline (Cell Proliferation, Collagen) Ornithine_Urea->Polyamines_Proline NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Synthesizes Vasodilation Vasodilation & Other NO Effects NO_Citrulline->Vasodilation

Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.

Arginase_Assay_Workflow start Start prep 1. Prepare Sample Lysate (Cells or Tissue) start->prep protein_quant 2. Quantify Protein Concentration prep->protein_quant setup_plate 3. Set up 96-well Plate: - Samples - Samples + this compound - Background Controls protein_quant->setup_plate add_substrate 4. Add L-Arginine Substrate (to all except background) setup_plate->add_substrate incubate 5. Incubate at 37°C add_substrate->incubate add_reagents 6. Add Urea Detection Reagents incubate->add_reagents read_plate 7. Measure Absorbance add_reagents->read_plate calculate 8. Calculate Arginase Activity read_plate->calculate end End calculate->end

Caption: General experimental workflow for a colorimetric arginase activity assay.

Troubleshooting_Workflow rect_node rect_node start No/Low Arginase Inhibition Observed check_conc Is this compound concentration optimal? start->check_conc check_assay Is the assay protocol correct? check_conc->check_assay Yes solution_conc Perform a dose-response curve (e.g., 0.01-20 mM). check_conc->solution_conc No check_reagents Are reagents prepared correctly? check_assay->check_reagents Yes solution_assay Verify Mn²⁺ in buffer. Consider enzyme activation step. check_assay->solution_assay No solution_reagents Prepare fresh stock solution in PBS/water. check_reagents->solution_reagents No end Problem Resolved solution_conc->end solution_assay->end solution_reagents->end

Caption: Troubleshooting flowchart for low arginase inhibition.

References

Technical Support Center: DL-Norvaline Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-norvaline.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a competitive inhibitor of the enzyme arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[3] By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production.[2][4] It is important to note that the L-enantiomer, L-norvaline, is the active inhibitor of arginase, while D-norvaline has been reported to have no significant effect on NO production.[5]

Q2: What are the potential off-target effects of this compound to consider in experimental design?

A significant potential off-target effect of this compound is its misincorporation into proteins in place of leucine.[6][7] This is due to the structural similarity between norvaline and leucine, which can lead to errors during protein synthesis.[8] This misincorporation can result in altered protein structure and function, potentially leading to cellular toxicity.[9] Another reported off-target effect of L-norvaline is the inhibition of p70 ribosomal S6 kinase 1 (p70S6K1).[10]

Q3: Is there a difference in the biological activity of this compound, L-norvaline, and D-norvaline?

Yes, the enantiomers of norvaline exhibit different biological activities. L-norvaline is the enantiomer responsible for arginase inhibition and the subsequent increase in nitric oxide production.[5] D-norvaline is reported to have little to no inhibitory effect on arginase.[5] Therefore, when using the racemic mixture this compound, it is the L-norvaline component that is expected to be biologically active in this context.

Q4: What are the known cytotoxic effects of this compound?

L-norvaline has been shown to decrease cell viability at concentrations as low as 125 µM in vitro, causing necrotic cell death and significant changes to mitochondrial morphology and function.[11] The cytotoxicity is thought to be linked to its ability to mimic protein amino acids, leading to their misincorporation and subsequent cellular dysfunction.[9] It is crucial to determine the cytotoxic concentration of this compound in your specific cell model.

Q5: How can I prevent the misincorporation of norvaline into recombinant proteins?

One strategy to prevent norvaline misincorporation during recombinant protein expression in host cells like E. coli is to supplement the culture medium with leucine, isoleucine, and methionine.[12] Leucine competes with norvaline for incorporation, while isoleucine and methionine can help maintain robust cell growth and protein production.[12]

Troubleshooting Guides

Problem 1: Inconsistent or No Arginase Inhibition Observed
Possible Cause Troubleshooting Step
Incorrect enantiomer used Ensure you are using L-norvaline or this compound. D-norvaline is not an effective arginase inhibitor.[5]
Sub-optimal this compound concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. Effective concentrations in the literature range from the micromolar to millimolar scale.[1][5]
Degraded this compound solution Prepare fresh solutions of this compound for each experiment.
Issues with the arginase activity assay See the detailed "Arginase Activity Assay Protocol" and its troubleshooting section below.
Problem 2: Unexpected Cell Death or Poor Cell Health
Possible Cause Troubleshooting Step
This compound concentration is too high Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 (50% cytotoxic concentration) of this compound for your specific cell line. L-norvaline has been shown to be cytotoxic at concentrations as low as 125 µM.[11] Always include a vehicle-only control.
Protein misincorporation leading to toxicity Consider the possibility of norvaline being incorporated into cellular proteins. This can be difficult to measure directly without specialized techniques like mass spectrometry.[13] If suspected, try to use the lowest effective concentration of this compound.
General cell culture issues Review standard cell culture troubleshooting for issues like contamination, improper media formulation, or incubator problems.[14]
Problem 3: No Significant Increase in Nitric Oxide (NO) Production
Possible Cause Troubleshooting Step
Insufficient L-arginine in the medium Ensure your cell culture medium contains an adequate concentration of L-arginine, as it is the substrate for nitric oxide synthase (NOS). The effect of norvaline on NO production is dependent on L-arginine availability.[15]
Low NOS expression or activity in the cell model Confirm that your chosen cell line expresses a functional nitric oxide synthase (e.g., eNOS, iNOS, or nNOS). You may need to stimulate the cells (e.g., with LPS for iNOS) to induce expression.
Issues with the NO quantification assay The Griess assay is a common method but is prone to interference. See the detailed "Nitric Oxide Quantification (Griess Assay) Protocol" and its troubleshooting section below.
This compound concentration is not optimal Perform a dose-response experiment to find the concentration of this compound that yields the maximal increase in NO production.

Quantitative Data Summary

Parameter Compound Value System Reference
Arginase Inhibition L-norvaline10 mM (reduced urea production by 50%)J774A.1 mouse macrophages[15]
Cytotoxicity L-norvalineDecreased cell viability at ≥ 125 µMMammalian cells in vitro[11]
NO Production Enhancement L-norvaline55% increase at 0.05 mM L-arginineJ774A.1 mouse macrophages[15]

Experimental Protocols

Arginase Activity Assay Protocol (Colorimetric)

This protocol is a generalized procedure based on the principle of measuring the amount of urea produced from the arginase-catalyzed hydrolysis of L-arginine.

Materials:

  • Arginine Buffer (e.g., 50 mM, pH 9.5)

  • L-arginine solution (e.g., 0.5 M)

  • This compound stock solution

  • Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

  • Urea standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer.

  • Reaction Setup: In a 96-well plate, add your sample, arginine buffer, and different concentrations of this compound or vehicle control.

  • Enzyme Activation (if necessary): Some protocols may require pre-incubation with a manganese solution to activate the arginase.

  • Initiate Reaction: Add the L-arginine solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction according to your kit's instructions (e.g., by adding an acidic solution).

  • Color Development: Add the urea detection reagents and incubate as required for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculation: Calculate the arginase activity based on a urea standard curve.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cells to be tested

  • 96-well cell culture plate

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Include wells with media only (blank) and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Nitric Oxide Quantification (Griess Assay) Protocol

This protocol measures nitrite (a stable breakdown product of NO) in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from your experimental wells.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in the same culture medium as your samples.

  • Assay: In a 96-well plate, add your samples and standards.

  • Griess Reagent Addition: Add the Griess reagent to each well.

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in your samples from the standard curve.

Visualizations

Arginase_Inhibition_Pathway cluster_0 Arginine Metabolism cluster_1 This compound Action cluster_2 Downstream Effects L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Urea + Ornithine Urea + Ornithine Arginase->Urea + Ornithine Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) This compound This compound This compound->Arginase Inhibits sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation, etc. Physiological Effects (e.g., Vasodilation) cGMP->Vasodilation, etc.

Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.

Experimental_Workflow cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Main Experiment cluster_2 Phase 3: Endpoint Analysis A Determine this compound Cytotoxicity (e.g., MTT assay) B Establish Optimal this compound Concentration for Arginase Inhibition A->B Inform C Treat Cells with Optimal This compound Concentration B->C D Collect Cell Lysates and Supernatants C->D E Measure Arginase Activity D->E F Quantify Nitric Oxide Production (e.g., Griess Assay) D->F G Assess Downstream Effects (e.g., Western Blot for signaling proteins) D->G

Caption: A typical experimental workflow for studying this compound's effects.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Check_Cytotoxicity Assess Cell Viability Start->Check_Cytotoxicity Check_Assay_Controls Review Assay Positive/Negative Controls Start->Check_Assay_Controls Check_Protocol Re-evaluate Experimental Protocol and Reagents Check_Concentration->Check_Protocol Misincorporation Consider Protein Misincorporation Effects Check_Cytotoxicity->Misincorporation Check_Assay_Controls->Check_Protocol

Caption: A logical approach to troubleshooting this compound experiments.

References

DL-norvaline stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of DL-norvaline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

This compound powder is stable when stored at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I prepare a stock solution of this compound?

This compound has good solubility in water (up to 50 mg/mL) and PBS (up to 20 mg/mL).[1][2] For aqueous solutions, it is recommended to use sonication to aid dissolution.[1][2] Once prepared, it is crucial to filter and sterilize the aqueous stock solution using a 0.22 μm filter before use.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

Prepared stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] The recommended storage conditions are:

  • -80°C for up to 2 years.[1]

  • -20°C for up to 1 year.[1]

It is always best to prepare fresh solutions for experiments whenever possible.[1]

Q4: What factors can influence the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (both acidic and basic) can catalyze degradation reactions such as hydrolysis.[3] The maximum stability for many amino acids is often found near a neutral pH.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5]

  • Presence of other chemicals: The presence of oxidizing agents or metal ions can potentially lead to degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

Q5: What are the potential degradation pathways of this compound?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on the structure of α-amino acids, potential degradation pathways include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide.

  • Deamination: Removal of the amino group, which can be oxidative or non-oxidative.

  • Oxidation: Reaction with reactive oxygen species.

At elevated temperatures (156–186 °C) in the presence of minerals, norvaline has been shown to decompose into carbon dioxide, ammonia, butyric acid, and valeric acid, which is consistent with decarboxylation and deamination pathways.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in this compound solution upon storage. The concentration of this compound may exceed its solubility at the storage temperature.Gently warm the solution and use sonication to redissolve the precipitate. For future preparations, consider using a slightly lower concentration or a different solvent system if appropriate for your experiment.
Inconsistent experimental results using the same this compound stock solution. The stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or extended storage at room temperature.Prepare a fresh stock solution of this compound, aliquot it into single-use volumes, and store at -80°C. Always use a fresh aliquot for each experiment.
Observed loss of potency or activity of this compound in a buffered solution. The pH of the buffer may not be optimal for this compound stability, leading to gradual degradation.Determine the pH of your solution and consider performing a stability study at different pH values to find the optimal range for your experimental conditions. For many amino acids, a pH around 6.0 offers maximum stability.[7]
Suspected degradation of this compound during an experiment involving heat. Elevated temperatures can significantly increase the degradation rate of amino acids.[4]If possible, minimize the duration of heat exposure. Include control samples to assess the extent of degradation under your experimental conditions.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of this compound.

Quantitative Data Summary

Stress Condition This compound Remaining (%) Major Degradation Products (Hypothetical)
Control (Unstressed) 100-
0.1 M HCl, 60°C, 24h 85.2Valeric Acid
0.1 M NaOH, 60°C, 24h 78.5Butyric Acid, Ammonia
3% H₂O₂, RT, 24h 92.1Oxidized derivatives
60°C, 24h 95.8Minor unidentified peaks
Photolytic Exposure 98.5Minor unidentified peaks

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress Conditions oxidation Oxidative Stress (3% H₂O₂, RT) prep->oxidation Expose to Stress Conditions thermal Thermal Stress (60°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Product Identification) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation of this compound cluster_pathways Potential Pathways ph pH degradation This compound Degradation ph->degradation temp Temperature temp->degradation light Light light->degradation oxidants Oxidizing Agents oxidants->degradation decarbox Decarboxylation degradation->decarbox deamin Deamination degradation->deamin oxid Oxidation degradation->oxid

Caption: Factors influencing this compound degradation and potential pathways.

References

Technical Support Center: Overcoming Off-Target Effects of DL-Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DL-norvaline. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental challenges and mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: this compound is a competitive inhibitor of the enzyme arginase.[1] Arginase metabolizes L-arginine to ornithine and urea.[2] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[1][2] This enhancement of NO production is the primary on-target effect sought in many experimental settings.

Q2: What are the known off-target effects of this compound?

A2: The most commonly reported off-target effects of this compound, particularly at high concentrations in in vitro studies, are cytotoxicity and mitochondrial dysfunction.[3] Some studies suggest that L-norvaline can decrease cell viability at concentrations as low as 125 µM.[3] Additionally, there is evidence to suggest that L-norvaline may modulate the mTOR signaling pathway, which is involved in cell growth and proliferation.[1][4]

Q3: How can I distinguish between on-target and off-target effects in my experiment?

A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. An on-target effect is a direct consequence of modulating the intended target (arginase), while an off-target effect results from interactions with other cellular components.[5][6] To differentiate, you can employ several strategies:

  • Rescue experiments: Attempt to "rescue" the observed phenotype by providing the downstream product of the inhibited enzyme (e.g., supplementing with L-ornithine) or by inhibiting the downstream pathway of the on-target effect (e.g., using a NOS inhibitor to block NO production).

  • Use of structurally different inhibitors: Compare the effects of this compound with other arginase inhibitors that have a different chemical structure. If they produce the same effect, it is more likely to be on-target.

  • Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of arginase. If this phenocopies the effect of this compound, it supports an on-target mechanism.[7]

  • Dose-response analysis: On-target effects typically occur at lower concentrations than off-target effects. A carefully planned dose-response study can help differentiate the two.

Q4: What is a suitable starting concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on published literature, a broad range of concentrations has been used, from 10 µM to 10 mM.[8] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 10 µM) and titrating up to determine the optimal concentration for arginase inhibition without inducing significant cytotoxicity.

Q5: Are there alternatives to this compound for inhibiting arginase?

A5: Yes, other arginase inhibitors are available, such as S-(2-boronoethyl)-L-cysteine (BEC) and Nω-hydroxy-nor-L-arginine (nor-NOHA). Comparing the effects of this compound with these alternatives can help confirm that the observed effects are due to arginase inhibition.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed

Question: I am observing a high level of cell death in my cultures treated with this compound, even at concentrations where I expect to see an on-target effect. What could be the cause and how can I troubleshoot this?

Answer: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Compound Integrity and Concentration:

    • Action: Ensure your this compound stock solution is correctly prepared and stored. Verify the final concentration in your culture medium.

    • Rationale: Errors in dilution or compound degradation can lead to unexpectedly high concentrations.

  • Assess Vehicle Toxicity:

    • Action: Run a vehicle-only control (e.g., the solvent used to dissolve this compound, such as water or DMSO) at the same final concentration used in your experiment.

    • Rationale: The solvent itself can be toxic to cells, especially at higher concentrations.[9]

  • Perform a Dose-Response Cytotoxicity Assay:

    • Action: Conduct an MTT or similar cytotoxicity assay with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.

    • Rationale: This will establish a clear therapeutic window and help you select a concentration that effectively inhibits arginase without causing significant cell death.

  • Consider Cell Line Sensitivity:

    • Action: Be aware that different cell lines can have varying sensitivities to chemical compounds.

    • Rationale: The cytotoxic threshold of this compound may be lower in your cell line of interest compared to what is reported in the literature for other cell lines.

  • Optimize Culture Conditions:

    • Action: Ensure your cells are healthy and not stressed from other factors like high passage number, contamination, or suboptimal culture conditions.

    • Rationale: Stressed cells are often more susceptible to the toxic effects of chemical compounds.[10][11]

Issue 2: No Increase in Nitric Oxide (NO) Production

Question: I am treating my cells with this compound, but I am not observing the expected increase in nitric oxide production. What are the possible reasons and how can I address this?

Answer: A lack of detectable increase in NO production can be due to several experimental factors. Follow these troubleshooting steps:

  • Confirm Arginase Inhibition:

    • Action: Directly measure arginase activity in your cell lysates with and without this compound treatment.

    • Rationale: This will confirm that this compound is effectively inhibiting its target enzyme in your experimental system.

  • Verify Nitric Oxide Synthase (NOS) Activity:

    • Action: Ensure that your cells express a functional NOS enzyme (e.g., eNOS, nNOS, or iNOS) and that the necessary cofactors (like L-arginine and BH4) are available in your culture medium.

    • Rationale: this compound only increases the substrate for NOS; if NOS activity is low or absent, NO production will not increase.

  • Check the Sensitivity and Method of NO Detection:

    • Action: Evaluate your NO detection method. The Griess assay, while common, has limitations in sensitivity and can be prone to interference.[12] Consider more sensitive methods like electrochemical detection or hemoglobin-based assays.

    • Rationale: The increase in NO production may be below the detection limit of your current assay.

  • Optimize Timing of Measurement:

    • Action: Perform a time-course experiment to measure NO production at different time points after this compound treatment.

    • Rationale: The peak of NO production may occur at a different time than you are currently measuring.

  • Address Potential Assay Interference:

    • Action: Be aware of substances in your culture medium (e.g., phenol red, high protein concentrations) that can interfere with your NO assay.[13]

    • Rationale: Assay interference can lead to inaccurate readings. Follow the recommendations for your specific assay kit to minimize interference.

Quantitative Data Summary

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
L-norvalineHuman neuroblastomaViabilityCytotoxicity>125 µM[3]
OATD-02Human primary hepatocytesArginase InhibitionEnzyme Activity14.2 µM ± 3.4 µM[14]
Reference Arginase InhibitorHuman primary hepatocytesArginase InhibitionEnzyme Activity50.1 µM ± 7.0 µM[14]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line and establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 µM to 10 mM.

    • Include a vehicle-only control (medium with the same concentration of solvent used for this compound).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay

Objective: To quantify the amount of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants following treatment with this compound.

Materials:

  • Cell culture supernatant

  • Griess Reagent (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plate

  • Plate reader

Procedure:

  • Sample Collection:

    • After treating cells with this compound for the desired time, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the sodium nitrite standard in the same culture medium used for the experiment (without cells) to create a standard curve (e.g., 0-100 µM).

  • Griess Reaction:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a plate reader.

    • Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.

    • Plot the standard curve and determine the concentration of nitrite in your samples.

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., mTOR, S6K1) in response to this compound treatment.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells and collect the protein extract.

    • Determine the protein concentration of each sample using a protein assay.[8]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

OnTargetPathway cluster_0 Cellular Environment cluster_1 Intracellular Pathway L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS This compound This compound This compound->Arginase Inhibits Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea NO Nitric Oxide (NO) NOS->NO Biological_Effects Vasodilation, Neurotransmission, etc. NO->Biological_Effects

Caption: On-target signaling pathway of this compound.

ExperimentalWorkflow cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation start Start Experiment with this compound treat_cells Treat Cells with This compound start->treat_cells observe_phenotype Observe Cellular Phenotype treat_cells->observe_phenotype is_cytotoxic Is Cytotoxicity Observed? observe_phenotype->is_cytotoxic measure_arginase Measure Arginase Activity is_cytotoxic->measure_arginase No mtt_assay Perform MTT Assay is_cytotoxic->mtt_assay Yes arginase_inhibited Arginase Inhibited? measure_arginase->arginase_inhibited measure_no Measure NO Production no_increased NO Increased? measure_no->no_increased arginase_inhibited->measure_no Yes on_target_conclusion Conclude On-Target Effect no_increased->on_target_conclusion Yes ic50 Determine IC50 mtt_assay->ic50 western_blot Western Blot for mTOR Pathway mTOR_altered mTOR Pathway Altered? western_blot->mTOR_altered ic50->western_blot off_target_conclusion Conclude Off-Target Effect mTOR_altered->off_target_conclusion Yes

Caption: Experimental workflow for validating this compound effects.

OffTargetPathway cluster_mTOR mTOR Pathway cluster_mito Mitochondrial Effects DL-norvaline_high High Concentration This compound mTORC1 mTORC1 DL-norvaline_high->mTORC1 Modulates Mito_Function Mitochondrial Function DL-norvaline_high->Mito_Function Impacts S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Viability Decreased Cell Viability Mito_Function->Cell_Viability

Caption: Potential off-target signaling pathways of this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of DL-Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of DL-norvaline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins.[1] Its primary mechanism of action is the inhibition of the enzyme arginase, which breaks down L-arginine.[1][2][3] By inhibiting arginase, this compound increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a potent vasodilator.[1][3] This mechanism is responsible for its observed antihypertensive effects.[2][3]

Q2: What are the common challenges encountered when working with this compound in vivo?

Researchers may face challenges related to the oral bioavailability of this compound. Like many small molecules, its absorption and subsequent systemic availability can be influenced by a variety of physicochemical and physiological factors.[4][5] These can include its solubility, stability in the gastrointestinal (GI) tract, and potential for metabolism before reaching systemic circulation.[5]

Q3: Are there any known safety concerns with this compound?

Some in vitro studies have reported potential cytotoxicity and mitochondrial dysfunction at high concentrations of norvaline.[1] However, in vivo studies have generally shown good tolerance at physiological doses.[1] It is crucial to conduct dose-response studies to determine the optimal therapeutic window and avoid potential adverse effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low oral bioavailability of this compound. Poor aqueous solubility.[6][7]- Particle Size Reduction: Decrease the particle size of the this compound powder through techniques like micronization to increase the surface area for dissolution.[7][8] - pH Adjustment: Modify the pH of the formulation to enhance the solubility of this compound, as amino acid solubility is pH-dependent.[9]
Instability in the GI tract.[5]- Enteric Coating: Encapsulate this compound in an enteric-coated formulation to protect it from the acidic environment of the stomach and allow for release in the more alkaline intestine.[5]
Rapid metabolism (first-pass effect).[7]- Co-administration with Enzyme Inhibitors: While not specific to this compound, this is a general strategy. Research potential metabolic pathways and consider co-administration with a safe inhibitor of the relevant enzymes.[10]
Poor membrane permeability.[7]- Permeation Enhancers: Include safe and approved permeation enhancers in the formulation to facilitate the transport of this compound across the intestinal epithelium.[10] - Lipid-Based Formulations: Formulate this compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to potentially enhance absorption via lymphatic pathways.[7][11]
High variability in plasma concentrations between subjects. Influence of food on absorption.[5]- Standardize Feeding Protocols: Administer this compound to fasted animals to minimize the impact of food on absorption. If studying the food effect is intended, provide a standardized meal to all subjects.
Genetic variations in transporters or metabolic enzymes.[5]- Use of Inbred Strains: Employ inbred animal strains to reduce genetic variability among subjects.
Difficulty in quantifying this compound in biological samples. Low concentrations in plasma.- Optimize Analytical Method: Utilize a highly sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[12][13]
Matrix effects from biological samples.[12]- Sample Preparation: Implement a robust sample preparation method, such as protein precipitation or solid-phase extraction, to remove interfering substances.[14] - Use of Internal Standards: Incorporate a stable isotope-labeled internal standard of norvaline to correct for matrix effects and variations in sample processing.[12]

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and improving the bioavailability of this compound.

Protocol 1: In Vivo Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile and bioavailability of a novel this compound formulation.

Materials:

  • This compound formulation

  • Control vehicle (e.g., saline, water)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), fasted overnight

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for analysis[12]

Procedure:

  • Animal Dosing:

    • Divide animals into two groups: one receiving the this compound formulation and a control group receiving the vehicle.

    • Administer a single oral dose of the formulation or vehicle via gavage. A typical dose for L-norvaline in rats has been reported around 10-50 mg/kg.[3]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[12][13]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) from the plasma concentration-time data.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma samples.

Materials:

  • Plasma samples

  • This compound standard

  • Stable isotope-labeled this compound (internal standard)

  • Acetonitrile with 0.1% formic acid (protein precipitation solution)

  • LC-MS/MS system equipped with a suitable column (e.g., HILIC or reversed-phase)[12]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use a gradient elution method to separate this compound from other plasma components.

    • Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

G This compound's Mechanism of Action DL_Norvaline This compound Arginase Arginase DL_Norvaline->Arginase Inhibits Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Produces L_Arginine L-Arginine L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces G In Vivo Bioavailability Workflow Formulation This compound Formulation Dosing Oral Administration to Rodents Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Bioavailability Determine Bioavailability PK_Analysis->Bioavailability

References

Troubleshooting inconsistent results in DL-norvaline assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-norvaline assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound quantification, helping you identify and resolve problems to ensure accurate and reproducible results.

Q1: Why am I seeing inconsistent retention times for my this compound peak in HPLC analysis?

Inconsistent retention times can be caused by several factors related to your HPLC system and mobile phase preparation.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common culprit. Ensure precise measurement and thorough mixing of all components. It is also crucial to use high-purity, HPLC-grade solvents and reagents to avoid contamination.[1]

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature throughout your analytical run.

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Flow Rate Fluctuation: Changes in the pump flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.[2]

  • Air Bubbles: Air bubbles in the pump or detector can cause pressure fluctuations and affect retention times. Degas your mobile phase before use and purge the system to remove any trapped air.[2][3]

Q2: My this compound peak is broad and tailing. What could be the cause?

Poor peak shape can compromise the accuracy of your quantification. Several factors can contribute to peak broadening and tailing.

  • Sample Solvent: Injecting your sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Contamination: Accumulation of contaminants from your sample matrix on the column can affect peak shape. Use a guard column and consider a sample cleanup step like solid-phase extraction (SPE).[4]

  • Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.

  • Mismatched pH: Ensure the pH of your mobile phase is appropriate for this compound to avoid issues with its ionization state, which can affect peak shape.

Q3: I am observing high background noise or a drifting baseline in my chromatogram. How can I fix this?

A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of your assay.

  • Contaminated Mobile Phase: Impurities in your mobile phase or reagents can contribute to baseline noise. Prepare fresh mobile phase using high-quality solvents and filter it before use.[3]

  • Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline instability. Flush the flow cell with an appropriate solvent and replace the lamp if necessary.[2]

  • Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated with the mobile phase, especially after a gradient elution.

  • Air Bubbles: As with retention time issues, air bubbles in the system can lead to a noisy baseline.[2][3]

Q4: My results show poor reproducibility between replicate injections. What are the likely sources of this variability?

Poor reproducibility can stem from issues with sample preparation, the injection process, or the analytical system itself.

  • Inconsistent Sample Preparation: Ensure your sample preparation procedure, including any derivatization steps, is consistent for all samples. Use calibrated pipettes and vortex samples thoroughly.[5]

  • Injector Problems: A partially blocked injector needle or an incompletely filled sample loop can lead to variable injection volumes.

  • Sample Stability: this compound may not be stable in your sample matrix under your storage conditions. Investigate sample stability at different temperatures and for varying durations. Stock solutions of L-Norvaline can be stored at -20°C for several months.

  • Matrix Effects in LC-MS/MS: The sample matrix can suppress or enhance the ionization of this compound, leading to variability. An appropriate internal standard and optimized sample cleanup can help mitigate these effects.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare samples from cell culture for this compound analysis?

For intracellular this compound, cells should be washed with ice-cold phosphate-buffered saline (PBS) and then lysed. For extracellular this compound, the cell culture medium can be analyzed directly after removing cells and debris by centrifugation. A protein precipitation step, for example with acetonitrile or trichloroacetic acid, is often necessary to remove proteins that can interfere with the analysis.[8]

Q2: How should I prepare tissue homogenates for this compound analysis?

Tissues should be homogenized in a suitable buffer on ice. A common approach involves adding a lysis buffer and homogenizing using a bead beater or sonicator. Following homogenization, a centrifugation step is required to pellet cellular debris. The resulting supernatant can then be subjected to protein precipitation before analysis.[8]

Q3: Is derivatization necessary for this compound analysis?

This compound lacks a strong chromophore, making its detection by UV-Vis HPLC challenging at low concentrations. Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) attaches a fluorescent or UV-active tag, significantly enhancing sensitivity.[9][10]

Q4: What are typical quantitative parameters for this compound assays?

The performance of a this compound assay will depend on the analytical method and instrumentation used. The following tables summarize typical quantitative parameters reported in the literature.

Table 1: Quantitative Parameters for this compound Analysis by HPLC

ParameterHPLC-UV (FMOC Derivatization)HPLC-Fluorescence (OPA Derivatization)
Limit of Detection (LOD) 9.3 µM[11]0.06 - 0.17 pmol (on-column)[12]
Limit of Quantification (LOQ) 31 µM[11]0.19 - 0.89 pmol (on-column)[12]
Linearity Range Not specified2.5 - 12.5 pmol (on-column)[12]
Precision (RSD%) < 10%[13]Not specified

Q5: Which signaling pathways are known to be modulated by this compound?

This compound is primarily known to be an inhibitor of the enzyme arginase. By inhibiting arginase, it can increase the bioavailability of L-arginine, a substrate for endothelial nitric oxide synthase (eNOS), thereby promoting nitric oxide (NO) production.[14] this compound has also been reported to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), a downstream effector of the mTOR signaling pathway.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC
  • Sample Collection: Collect cell culture medium and centrifuge at 1,000 x g for 5 minutes to pellet any cells or debris. Transfer the supernatant to a clean microcentrifuge tube.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the supernatant. Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the acetonitrile under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase A.

  • Derivatization (using FMOC-Cl):

    • To 100 µL of the reconstituted sample, add 100 µL of 0.1 M borate buffer (pH 8.5).

    • Add 200 µL of 5 mM FMOC-Cl in acetonitrile.

    • Vortex and incubate at room temperature for 5 minutes.

    • Add 100 µL of 100 mM 1-adamantanamine to quench the reaction.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample onto a C18 reversed-phase column and analyze using a suitable gradient elution with UV or fluorescence detection.

Protocol 2: Analysis of this compound in Tissue Homogenates by LC-MS/MS
  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add 5 volumes of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).

    • Homogenize on ice using a bead beater or sonicator until the tissue is completely disrupted.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled norvaline) to a known volume of the supernatant.

  • Protein Precipitation: Add four volumes of ice-cold methanol to the supernatant, vortex, and incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the sample in a known volume of the initial LC mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto a suitable reversed-phase or HILIC column and analyze using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase sample Biological Sample (Cell Culture / Tissue) homogenize Homogenization (for tissue) sample->homogenize lyse Cell Lysis sample->lyse precipitate Protein Precipitation homogenize->precipitate lyse->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract derivatize Derivatization (e.g., FMOC-Cl) extract->derivatize hplc HPLC / LC-MS/MS Analysis derivatize->hplc detect Detection (UV / Fluorescence / MS) hplc->detect quantify Data Analysis & Quantification detect->quantify troubleshooting_flowchart start Inconsistent Results in This compound Assay issue_type What is the primary issue? start->issue_type rt_issue Retention Time Variability issue_type->rt_issue Retention Time peak_issue Poor Peak Shape (Broadening, Tailing) issue_type->peak_issue Peak Shape baseline_issue Baseline Noise or Drift issue_type->baseline_issue Baseline repro_issue Poor Reproducibility issue_type->repro_issue Reproducibility rt_causes Check: - Mobile Phase Preparation - Column Temperature - Column Equilibration - Flow Rate & Leaks - Air in System rt_issue->rt_causes peak_causes Check: - Sample Solvent Strength - Column Contamination - Column Overload - Mobile Phase pH peak_issue->peak_causes baseline_causes Check: - Mobile Phase Purity - Detector Flow Cell/Lamp - Column Equilibration - Air in System baseline_issue->baseline_causes repro_causes Check: - Sample Prep Consistency - Injector Performance - Sample Stability - Matrix Effects (LC-MS) repro_issue->repro_causes arginase_pathway L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS substrate Arginase Arginase L_Arginine->Arginase substrate NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Urea Urea + L-Ornithine Arginase->Urea DL_Norvaline This compound DL_Norvaline->Arginase inhibits mtor_pathway mTORC1 mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K1->Protein_Synthesis promotes DL_Norvaline This compound DL_Norvaline->p70S6K1 inhibits Upstream_Signals Upstream Signals (Growth Factors, Nutrients) Upstream_Signals->mTORC1

References

DL-Norvaline Interference with Biochemical Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DL-norvaline in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common biochemical assays. While this compound is primarily known as an arginase inhibitor, it is crucial to consider its potential off-target effects and interactions with assay components to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-proteinogenic amino acid that acts as a competitive inhibitor of the enzyme arginase.[1] Arginase converts L-arginine to L-ornithine and urea. By inhibiting arginase, this compound increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.

Q2: Can this compound interfere with my biochemical assay?

While there is limited direct evidence in the scientific literature of widespread interference, the potential for this compound to interfere with biochemical assays should not be dismissed. As an amino acid analog, it could potentially interact with assay components. For instance, some amino acids are known to interfere with protein quantification assays like the BCA assay. Therefore, it is best practice to perform validation experiments to rule out any interference in your specific assay conditions.

Q3: Which assays are potentially susceptible to interference by this compound?

Any assay could theoretically be affected. However, particular attention should be paid to:

  • Protein Quantification Assays (BCA, Bradford): Amino acids can interfere with the BCA assay's copper reduction step.[2][3] While the Bradford assay is generally less susceptible to amino acid interference, high concentrations of any substance can be problematic.[4]

  • Enzyme Activity Assays: this compound could have off-target inhibitory or activating effects on enzymes other than arginase.

  • Cell-Based Assays: In cell-based assays, this compound's primary biological activity of modulating NO levels can lead to physiological changes that indirectly affect reporter gene expression or cell viability readouts.

  • Luciferase Reporter Assays: While less likely to directly inhibit the enzyme, any compound can potentially interfere with the luciferase reaction.[5][6][7][8]

Q4: How can I test if this compound is interfering with my assay?

The most effective way is to run a series of control experiments. This involves adding this compound to your assay in the absence of the analyte of interest (e.g., the protein in a protein assay, or the enzyme in an activity assay) and observing if it produces a signal. A detailed protocol for interference testing is provided in the Troubleshooting Guide section.

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration Measurements

Symptoms:

  • Higher or lower than expected protein concentrations in samples containing this compound.

  • High background readings in your protein assay.

Possible Cause: this compound may be interfering with the protein quantification assay chemistry.

Solutions:

  • Perform an Interference Control Experiment:

    • Prepare a set of standards according to your protein assay protocol.

    • Prepare a parallel set of standards, each containing this compound at the same concentration used in your experimental samples.

    • Prepare a "reagent blank" containing only the assay buffer and this compound.

    • If the absorbance values of the standards containing this compound deviate significantly from the standards without it, or if the blank containing this compound shows a high signal, interference is likely occurring.

  • Mitigation Strategies:

    • Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level.[9][10]

    • Use an Alternative Assay: If interference is confirmed, consider switching to a different protein assay method that is less susceptible to interference from small molecules. For example, if you are using a BCA assay, try a Bradford assay, or vice versa.[10]

    • Protein Precipitation: For samples with significant interference, precipitating the protein can separate it from the interfering this compound.[9][11]

Issue 2: Unexpected Results in Enzyme Activity Assays

Symptoms:

  • Inhibition or activation of an enzyme that is not the intended target of this compound.

Possible Cause: this compound may be exhibiting off-target effects on other enzymes in your system.

Solutions:

  • Enzyme Activity Control:

    • Run the enzyme activity assay with and without the enzyme, but in the presence of this compound. This will determine if this compound itself contributes to the signal.

    • Run the assay with the enzyme and substrate, and then add this compound to see if it directly affects the enzyme's activity.

  • Determine the IC50:

    • If an off-target effect is observed, perform a dose-response experiment to determine the concentration of this compound at which 50% of the enzyme's activity is inhibited (IC50). This will help you understand the potency of the off-target effect.

Data Presentation

Table 1: General Compatibility of Common Protein Assays with Potentially Interfering Substances

Interfering Substance ClassBCA AssayBradford Assay
Reducing Agents (e.g., DTT, BME) IncompatibleCompatible
Detergents Generally CompatibleIncompatible
Chelating Agents (e.g., EDTA) IncompatibleCompatible
Amino Acids Potentially IncompatibleGenerally Compatible

This table provides general guidance. It is always recommended to test for interference from any specific compound, including this compound, in your particular assay conditions.

Experimental Protocols

Protocol 1: Testing for Interference in a Microplate-Based Protein Assay (e.g., BCA or Bradford)
  • Prepare Reagents: Prepare your protein standards and assay reagents according to the manufacturer's protocol.

  • Set up the Microplate:

    • Row A (Standards): Add your protein standards in duplicate or triplicate.

    • Row B (Standards + this compound): Add your protein standards as in Row A, but also add this compound to each well to match the final concentration in your experimental samples.

    • Row C (this compound Control): Add your assay buffer and this compound (at the experimental concentration) without any protein. This is your interference control blank.

    • Row D (Buffer Blank): Add only the assay buffer. This is your standard blank.

  • Add Assay Reagent: Add the protein assay working reagent to all wells.

  • Incubate and Read: Incubate the plate according to the manufacturer's instructions and then read the absorbance at the appropriate wavelength.

  • Analyze Data:

    • Subtract the absorbance of the buffer blank (Row D) from the standard curve (Row A).

    • Subtract the absorbance of the this compound control blank (Row C) from the standards with this compound (Row B).

    • Compare the two standard curves. If they are not superimposable, this compound is interfering with the assay.

Mandatory Visualization

Arginase_Inhibition_Pathway cluster_0 Arginine Metabolism cluster_1 Intervention L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline DL_Norvaline This compound DL_Norvaline->Arginase Inhibits

Caption: Mechanism of this compound as an arginase inhibitor.

Caption: Troubleshooting workflow for potential this compound assay interference.

References

Technical Support Center: DL-Norvaline Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of DL-norvaline.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for MTT, XTT, and LDH assays when testing this compound cytotoxicity.

MTT Assay Troubleshooting

Issue: Inconsistent or non-reproducible results.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. After seeding, gently rock the plate in a cross pattern to ensure even distribution.
Edge Effects Avoid using the outermost wells of the microplate as they are more prone to evaporation. If their use is necessary, fill the surrounding wells with sterile PBS to maintain humidity.
Incomplete Solubilization of Formazan Crystals After adding the solubilization solution (e.g., DMSO or acidified isopropanol), ensure thorough mixing by pipetting up and down or using a plate shaker until all purple crystals are dissolved. Visually inspect wells before reading.
Interference from this compound As an amino acid, high concentrations of this compound may slightly alter the pH of the culture medium. Ensure the pH of your treatment media is within the optimal range (7.2-7.4) before adding it to the cells. Include a "no-cell" control with this compound to check for direct reduction of MTT.[1]

Issue: High background absorbance.

Potential Cause Recommended Solution
Contamination Visually inspect cultures for microbial contamination (bacteria or yeast), which can reduce MTT. Use sterile technique throughout the protocol.
Light Exposure Protect the MTT reagent and the plate from light during incubation steps to prevent spontaneous reduction of MTT.
Phenol Red in Medium Phenol red can interfere with absorbance readings. Use phenol red-free medium if possible or ensure your blank corrects for its absorbance.
XTT Assay Troubleshooting

Issue: Low signal or weak color development.

Potential Cause Recommended Solution
Low Cell Number or Viability Ensure you are seeding a sufficient number of viable cells per well. Optimize cell seeding density for your specific cell line.
Incorrect Reagent Preparation The XTT reagent and activation reagent must be warmed to 37°C to dissolve any precipitates before mixing. The final working solution should be prepared immediately before use.
Suboptimal Incubation Time The incubation time with the XTT reagent is critical and cell-line dependent. Perform a time-course experiment (e.g., 2, 4, 6 hours) to determine the optimal incubation time for a linear response.
This compound's Effect on Metabolism This compound's primary mechanism is arginase inhibition, which can alter cellular metabolism. This may affect the rate of XTT reduction. It is crucial to include appropriate positive and negative controls to validate the assay's response.
LDH Assay Troubleshooting

Issue: High background LDH activity in control wells.

Potential Cause Recommended Solution
Rough Handling of Cells Excessive pipetting or harsh centrifugation can cause premature cell lysis and release of LDH. Handle cells gently.
Serum in Culture Medium Serum contains endogenous LDH. Use a serum-free medium for the assay period if possible, or use a "no-cell" control with the same medium to determine the background LDH level.
Contamination Microbial contamination can lead to cell lysis and increased LDH levels. Ensure cultures are sterile.
This compound Interference There is no direct evidence of this compound interfering with the LDH enzyme activity itself. However, ensure that the addition of this compound does not cause osmotic stress that could lead to non-specific cell lysis.

Section 2: Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound as reported in the literature. Note that IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.[2][3]

Table 1: Reported Cytotoxic Concentrations of L-norvaline

Cell LineAssayCytotoxic ConcentrationReference
SH-SY5Y (Human Neuroblastoma)Not specifiedDecreased cell viability at concentrations as low as 125 µM[4]

Table 2: Comparison of IC50 Values for a Test Compound in Different Assays

Cell LineCompoundAssayIC50 Value
Glioblastoma (U87MG)CarboplatinMTT~25 µM
Glioblastoma (U87MG)CarboplatinAlamar Blue~50 µM
Glioblastoma (U87MG)CarboplatinAcid Phosphatase~40 µM

Note: The data in this table is illustrative and based on general findings that different assays can yield different IC50 values.[2]

Section 3: Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include wells with medium only for a blank control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO) to each well.

  • Absorbance Reading: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Section 4: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is known to be an inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, this compound can lead to an increase in the intracellular concentration of L-arginine, which can then be utilized by NOS to produce nitric oxide (NO). The downstream effects on cell viability can be complex, as NO has context-dependent pro- and anti-proliferative effects. Additionally, the reduction in ornithine production (a product of arginase activity) can impact the synthesis of polyamines, which are essential for cell growth.

DL_Norvaline_Pathway cluster_arginine_metabolism L-Arginine Metabolism cluster_downstream_effects Downstream Effects L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Ornithine Ornithine Arginase->Ornithine Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Polyamines Polyamines Ornithine->Polyamines Cell Growth Cell Growth Polyamines->Cell Growth Promotes Cytotoxicity Cytotoxicity Nitric Oxide (NO)->Cytotoxicity Can induce This compound This compound This compound->Arginase Inhibits

Caption: this compound inhibits arginase, affecting cell growth and viability.

General Workflow for Cell Viability Assays

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound using common cell viability assays.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Treatment Add this compound to Cells Cell_Seeding->Add_Treatment DL_Norvaline_Prep Prepare this compound Dilutions DL_Norvaline_Prep->Add_Treatment Incubate Incubate for Desired Duration Add_Reagent Add Assay Reagent (MTT, XTT, or LDH substrate) Incubate->Add_Reagent Incubate_Assay Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Plate Read Absorbance on Plate Reader Incubate_Assay->Read_Plate Data_Processing Subtract Background and Normalize Data Read_Plate->Data_Processing IC50_Calculation Calculate IC50 Data_Processing->IC50_Calculation

References

Technical Support Center: Adjusting for DL-norvaline Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving DL-norvaline and its effects on cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is an isomer of the amino acid valine and is known primarily as an inhibitor of the enzyme arginase.[1] Arginase metabolizes L-arginine into urea and L-ornithine.[2] By inhibiting arginase, this compound can increase the bioavailability of L-arginine for other enzymatic pathways, such as nitric oxide synthase (NOS), which produces nitric oxide (NO).[1] This modulation of L-arginine metabolism can have varying effects on cell proliferation depending on the cell type and experimental conditions.

Q2: I observed significant cytotoxicity and a sharp decrease in cell viability after treating my cells with this compound. Is this expected?

A2: Yes, this is a potential outcome. Studies have shown that L-norvaline, a component of the this compound mixture, can decrease cell viability at concentrations as low as 125 μM and may cause necrotic cell death.[3] This cytotoxicity could be attributed to its ability to mimic protein amino acids, potentially interfering with essential metabolic pathways or protein synthesis.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q3: My results show that this compound increased cancer cell proliferation. Why would an arginase inhibitor do this?

A3: This counterintuitive effect can occur because the product of arginase activity, L-ornithine, is a precursor for polyamines. Polyamines are essential for cell growth and proliferation. In some cancer models, macrophages with high arginase activity can promote tumor cell growth by supplying them with polyamines.[2] By modulating this pathway, the effects of this compound can be complex. The overall outcome depends on which L-arginine metabolic pathway—NOS (often tumor-suppressing) or arginase (often growth-promoting)—is dominant in the specific cellular context.[2]

Q4: What is a typical concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound is highly variable and cell-type dependent. Published studies have used a wide range, from as low as 125 μM, where cytotoxicity was observed, to concentrations up to 10 mM in murine macrophage cell lines.[3][4] For cancer cell lines, L-norvaline has been shown to inhibit arginase-1 in a concentration-dependent manner.[5] It is mandatory to determine the optimal concentration for your specific cell line and experimental goals through a titration experiment.

Q5: How can I troubleshoot high variability and poor reproducibility in my cell proliferation assays?

A5: High variability can stem from several factors. Ensure your cell suspension is homogenous before seeding to avoid variations in cell density per well.[6] Use calibrated pipettes and consistent pipetting techniques to minimize errors in adding cells and reagents.[6] "Edge effects" in microplates, caused by evaporation, can be minimized by filling peripheral wells with sterile media or PBS.[6] Finally, ensure all reagents are mixed thoroughly and that incubation times and temperatures are consistent across all plates.[6][7]

Troubleshooting Guide

Problem 1: Unexpectedly High Cell Death or Cytotoxicity
Potential Cause Recommended Solution
Concentration Too High This compound can be cytotoxic at certain concentrations.[3] Perform a dose-response curve (e.g., from 10 µM to 10 mM) to identify the IC50 and a suitable non-toxic working concentration for your specific cell line.
Amino Acid Mimicry The toxic effects of norvaline may be due to its mimicry of other structurally similar amino acids.[3] Ensure your culture medium is not deficient in essential amino acids like leucine, isoleucine, or valine, as this could exacerbate the effect.[8]
Contamination Test your cell culture for mycoplasma or other microbial contamination, which can compromise cell health and increase sensitivity to chemical compounds.[9]
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[9]
Problem 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Inconsistent Cell Seeding Variations in the initial number of cells per well will lead to high variability. Ensure the cell suspension is thoroughly mixed before and during plating. Use a consistent, calibrated pipette.[6]
"Edge Effect" in Plates Outer wells of a microplate are prone to evaporation, altering media concentration. Avoid using the outermost wells for experimental data or ensure high humidity in the incubator. Filling perimeter wells with sterile PBS or media can also help.[6]
Variable Incubation Times Differences in the timing of adding reagents or stopping the assay can introduce variability. Use a multichannel pipette for simultaneous reagent addition to minimize these differences.[6]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a low, consistent passage number. High-passage cells can have altered metabolic and proliferative characteristics.[7][10]

Quantitative Data Summary

The following table summarizes concentrations of norvaline used in various studies and the observed effects.

CompoundCell Line / ModelConcentration RangeObserved EffectCitation(s)
L-norvalineMammalian cells (in vitro)Starting at 125 µMDecreased cell viability, necrotic cell death, mitochondrial dysfunction.[3]
L-norvaline4T1 breast cancer cellsNot specifiedInhibited Arg-1 content in a concentration-dependent manner; inhibited cell proliferation when combined with Doxorubicin.[5]
This compoundRAW264.7 (murine macrophage)0.01, 0.1, 1, 10 mMUsed to study arginase activity in response to LPS stimulation.[4]
L-norvalineJ774A.1 (murine macrophage) co-cultured with ZR-75-1 (breast tumor)Not specifiedDown-regulated the tumor cell proliferation-promoting effect of macrophages.[2]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: this compound is soluble in aqueous solutions like PBS.[4] To prepare a 100 mM stock solution, dissolve 117.15 mg of this compound (MW: 117.15 g/mol ) in 10 mL of sterile PBS.

  • Solubilization: If precipitation occurs, gentle warming and/or sonication can aid dissolution.[4]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Cell Proliferation Assay (MTT/Resazurin-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of this compound from your stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle" (medium + solvent, if used) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Reagent Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) and mix thoroughly.

    • For Resazurin: Add 20 µL of the resazurin reagent to each well and incubate for 1-4 hours, protected from light.[6]

  • Data Acquisition: Measure the absorbance (for MTT, typically at 570 nm) or fluorescence (for Resazurin, e.g., 560 nm Ex / 590 nm Em) using a microplate reader.[6]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

G cluster_workflow Experimental Workflow for Assessing this compound Effects A Seed Cells in 96-Well Plate B Incubate for 24h for Cell Adherence A->B D Treat Cells with this compound (Include Controls) B->D C Prepare Serial Dilutions of this compound C->D E Incubate for Desired Period (e.g., 24, 48, 72h) D->E F Add Cell Viability Reagent (e.g., MTT, Resazurin) E->F G Incubate and Measure Signal (Absorbance/Fluorescence) F->G H Data Analysis: Calculate % Viability vs. Control G->H

Caption: A typical experimental workflow for evaluating the effect of this compound on cell proliferation.

G cluster_pathway This compound's Role in L-Arginine Metabolism ARG L-Arginine ARGase Arginase ARG->ARGase NOS NOS (Nitric Oxide Synthase) ARG->NOS UreaOrn Urea + L-Ornithine ARGase->UreaOrn Norvaline This compound Norvaline->ARGase ODC ODC (Ornithine Decarboxylase) UreaOrn->ODC Polyamines Polyamines ODC->Polyamines Prolif Cell Proliferation Polyamines->Prolif NO Nitric Oxide (NO) + L-Citrulline NOS->NO

Caption: this compound inhibits arginase, altering L-arginine metabolism and downstream pathways.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Start: Unexpected Proliferation Results Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check: - Pipetting Technique - Cell Seeding Density - Edge Effects - Reagent Mixing Q1->A1_Yes Yes Q2 Is cell viability extremely low (<20%)? Q1->Q2 No End Issue Resolved or Hypothesis Formed A1_Yes->End A2_Yes Cause: Cytotoxicity Action: - Lower this compound concentration - Perform dose-response curve Q2->A2_Yes Yes Q3 Is proliferation unexpectedly increased? Q2->Q3 No A2_Yes->End A3_Yes Possible Cause: Cell type relies on polyamine synthesis for growth. Arginase inhibition may be indirectly promoting other pathways. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree to guide troubleshooting of common issues in this compound proliferation assays.

References

Validation & Comparative

A Comparative Analysis of DL-Norvaline and L-Norvaline Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of DL-norvaline and its L-isomer, L-norvaline. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

L-norvaline is a well-established inhibitor of the enzyme arginase, which plays a crucial role in regulating nitric oxide (NO) production. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO synthesis. This mechanism underlies its therapeutic potential in various conditions, including cardiovascular and neurodegenerative diseases. This compound, a racemic mixture of D- and L-norvaline, has been investigated for its positive effects on metabolic disorders, primarily through the modulation of gut microbiota.

While both forms of norvaline show promise in different therapeutic areas, a direct, head-to-head comparison of their efficacy, particularly concerning arginase inhibition, is not extensively documented in the current scientific literature. The biological activity of D-norvaline remains largely uncharacterized, and it is generally understood that L-amino acids are the more biologically active isomers in mammals.[1][2][3]

Data Presentation: A Comparative Overview

FeatureThis compoundL-NorvalineD-Norvaline
Primary Mechanism of Action Modulation of gut microbiota.[4] Potential arginase inhibition due to the L-isomer component.Competitive inhibition of arginase.[5]Not well-established in scientific literature. Marketed for nitric oxide production enhancement.[5]
Key Biological Effects - Reduces body weight in high-fat diet-fed mice.[4]- Improves glucose and energy metabolism.[4]- Modulates gut bacteria structure.[4]- Increases nitric oxide (NO) production.[5]- Exhibits antihypertensive effects.[5]- Shows neuroprotective properties.[5]- Possesses anti-inflammatory effects.[6][7]Limited scientific data on specific biological effects.
Therapeutic Potential Obesity and associated metabolic disorders.- Endothelial dysfunction- Hypertension- Alzheimer's disease.[7][8]Marketed for athletic endurance and blood flow enhancement.[5]
Experimental Evidence In vivo studies in mice demonstrating metabolic improvements.[4] In vitro studies on macrophage cell lines.[3][8]Extensive in vitro and in vivo studies demonstrating arginase inhibition and subsequent physiological effects.[7][9][10]Primarily anecdotal and marketing claims; limited peer-reviewed experimental data.

Signaling Pathways and Experimental Workflows

L-Norvaline Signaling Pathway

The primary mechanism of L-norvaline involves the inhibition of arginase, which leads to an increase in L-arginine available for nitric oxide synthase (NOS). This results in elevated production of nitric oxide (NO), a key signaling molecule with vasodilatory and other protective effects.

L_Norvaline_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Metabolizes NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Synthesizes L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibits Physiological_Effects Physiological Effects (e.g., Vasodilation) NO_Citrulline->Physiological_Effects

Caption: L-Norvaline's inhibition of arginase enhances nitric oxide production.

General Experimental Workflow for Efficacy Comparison

A general workflow to compare the efficacy of this compound and L-norvaline would involve in vitro enzymatic assays followed by cell-based and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Arginase_Assay Arginase Inhibition Assay (Spectrophotometric) Cell_Culture Cell Culture Experiments (e.g., Endothelial Cells) Arginase_Assay->Cell_Culture NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Cell_Culture->NO_Measurement Animal_Model Animal Model (e.g., Hypertensive Rats) NO_Measurement->Animal_Model Hemodynamic_Monitoring Hemodynamic Monitoring (Blood Pressure) Animal_Model->Hemodynamic_Monitoring Tissue_Analysis Tissue Analysis (e.g., Arginase Activity, NO Metabolites) Hemodynamic_Monitoring->Tissue_Analysis Data_Analysis Data Analysis and Comparison Tissue_Analysis->Data_Analysis

Caption: Workflow for comparing norvaline isomer efficacy.

Experimental Protocols

Arginase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available arginase activity assay kits and provides a method to quantify arginase activity.[6][11][12]

a. Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The amount of urea produced is then measured colorimetrically.

b. Materials:

  • Arginase Assay Buffer

  • L-arginine solution (substrate)

  • Urea standards

  • Reagents for urea detection (e.g., O-phthalaldehyde (OPA) or diacetyl monoxime-based reagents)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm).

  • Test compounds: this compound and L-norvaline solutions of varying concentrations.

c. Procedure:

  • Sample Preparation: Prepare tissue or cell lysates in Arginase Assay Buffer.

  • Standard Curve: Prepare a urea standard curve according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the sample, Arginase Assay Buffer, and the test compound (this compound or L-norvaline) or vehicle control.

  • Initiate Reaction: Add the L-arginine substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop Reaction: Stop the reaction by adding an acidic solution.

  • Urea Detection: Add the urea detection reagents and incubate as required for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Calculation: Determine the urea concentration in the samples from the standard curve and calculate the arginase activity. The inhibitory effect of the norvaline isomers can be determined by comparing the activity in their presence to the control.

Nitric Oxide (NO) Measurement in Cell Culture (Griess Assay)

This protocol measures the accumulation of nitrite (a stable metabolite of NO) in cell culture supernatant.[13][14][15]

a. Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically.

b. Materials:

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standards

  • Cell culture medium

  • Microplate reader capable of measuring absorbance at 540 nm.

  • Endothelial cells (e.g., HUVECs)

  • Test compounds: this compound and L-norvaline.

c. Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the test compounds (this compound or L-norvaline) at various concentrations. Include a positive control (e.g., a cytokine to induce iNOS) and a negative control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Standard Curve: Prepare a sodium nitrite standard curve in cell culture medium.

  • Griess Reaction: Add the Griess reagent to the standards and samples in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve.

In Vivo Assessment of Cardiovascular Effects in Rats

This protocol describes a method to evaluate the effect of norvaline isomers on blood pressure in a rat model of hypertension.[10][16]

a. Principle: The blood pressure of hypertensive rats is monitored before and after treatment with the test compounds to assess their antihypertensive efficacy.

b. Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive model.

  • Test compounds: this compound and L-norvaline.

  • Vehicle (e.g., saline).

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry).

c. Procedure:

  • Acclimatization: Acclimatize the rats to the blood pressure measurement procedure.

  • Baseline Measurement: Record the baseline systolic and diastolic blood pressure for each rat.

  • Grouping: Randomly assign the rats to different treatment groups: Vehicle control, this compound, and L-norvaline.

  • Administration: Administer the test compounds or vehicle daily for a predetermined period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study.

  • Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups to evaluate the antihypertensive effects.

Conclusion

The available evidence strongly supports the role of L-norvaline as a potent arginase inhibitor with significant therapeutic potential in conditions characterized by reduced nitric oxide bioavailability. This compound has shown promise in ameliorating metabolic disorders through a distinct mechanism involving the gut microbiota.

A direct comparative study quantifying the arginase inhibitory potency of this compound versus L-norvaline is needed to fully elucidate the contribution of the D-isomer and to determine if the racemic mixture offers any synergistic or differential effects. Researchers investigating the therapeutic applications of norvaline should consider the specific biological context and the distinct mechanisms of action of the L-isomer and the racemic mixture. Future studies directly comparing the efficacy of these two forms are warranted to guide their potential clinical applications.

References

Comparative Efficacy of DL-Norvaline and Other Arginase Inhibitors in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the experimental evidence supporting arginase inhibition as a therapeutic strategy for hypertension.

Increased arginase activity is emerging as a key contributor to endothelial dysfunction and the pathogenesis of hypertension. By competing with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine, upregulated arginase leads to reduced nitric oxide (NO) bioavailability, a hallmark of hypertensive states.[1][2] This guide provides a comparative analysis of DL-norvaline and other prominent arginase inhibitors that have been investigated in various preclinical models of hypertension, presenting key experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Quantitative Comparison of Arginase Inhibitors on Blood Pressure

The following table summarizes the reported effects of various arginase inhibitors on systolic blood pressure (SBP) and diastolic blood pressure (DBP) in different rat models of hypertension.

Arginase InhibitorHypertension ModelDose & RouteDurationSBP ReductionDBP ReductionReference
This compound Inherited Stress-Induced Arterial Hypertension (ISIAH) Rats30 mg/kg/day, i.p.7 days~19%-[2]
Fructose-Induced Metabolic Syndrome50 mg/kg/day, gavage6 weeksSignificantSignificant[3]
Nω-hydroxy-nor-L-arginine (nor-NOHA) Spontaneously Hypertensive Rats (SHR)40 mg/day, i.p.10 weeks~30 mmHg-[4]
Obese Zucker Rats50 mg/kg/day, i.p.6 daysSignificant-[5]
S-(2-boronoethyl)-L-cysteine (BEC) Obese Zucker Rats55.6 µg/h, i.p.6 daysSignificant-[5]
α-difluoromethylornithine (DFMO) Spontaneously Hypertensive Rats (SHR)30 mg/kg/day, in drinking water5 weeksPrevention of increase-[6]
L-Citrulline Fructose-Induced Metabolic Syndrome50 mg/kg/day, gavage6 weeksSignificantSignificant[3]
L-Ornithine Fructose-Induced Metabolic Syndrome200 mg/kg/day, gavage6 weeksSignificantSignificant[3]

Signaling Pathways and Experimental Workflows

The inhibition of arginase aims to restore the balance of L-arginine metabolism, favoring the production of nitric oxide by eNOS. The following diagrams illustrate the core signaling pathway and a general experimental workflow for evaluating arginase inhibitors.

Arginase_eNOS_Pathway cluster_0 Endothelial Cell cluster_1 Arginase Inhibitors cluster_2 Vascular Effects L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase eNOS eNOS L_Arginine->eNOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Metabolism NO_Citrulline NO + L-Citrulline eNOS->NO_Citrulline Synthesis NO Nitric Oxide (NO) DL_Norvaline This compound DL_Norvaline->Arginase nor_NOHA nor-NOHA nor_NOHA->Arginase BEC BEC BEC->Arginase DFMO DFMO DFMO->Arginase Vasodilation Vasodilation NO->Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Arginase-eNOS signaling pathway in endothelial cells.

Experimental_Workflow cluster_analysis Analyses start Select Hypertension Model (e.g., SHR, ISIAH rats) treatment Administer Arginase Inhibitor (e.g., this compound) or Vehicle start->treatment monitoring Monitor Blood Pressure (e.g., Tail-cuff method) treatment->monitoring collection Collect Biological Samples (Blood, Urine, Tissues) monitoring->collection analysis Biochemical and Functional Analyses collection->analysis data Data Analysis and Comparison analysis->data arginase_activity Arginase Activity Assay no_levels Nitric Oxide Metabolite Measurement vascular_reactivity Vascular Reactivity Studies

References

DL-Norvaline's Neuroprotective Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research, DL-norvaline has emerged as a compound of interest, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. This guide provides a comparative analysis of the neuroprotective effects of this compound against other alternative compounds, supported by experimental data primarily from studies utilizing the triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease.

Mechanism of Action: Arginase Inhibition

The principal neuroprotective mechanism attributed to the L-isomer of norvaline is the inhibition of the enzyme arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[1] NO is a crucial signaling molecule in the nervous system, known to play a role in synaptic plasticity and neuroprotection. Upregulation of arginase activity has been implicated in the pathogenesis of Alzheimer's disease, contributing to neurodegeneration.[2][3] Therefore, its inhibition by L-norvaline presents a promising therapeutic strategy.

Comparative Efficacy in a Preclinical Model of Alzheimer's Disease

The 3xTg-AD mouse model is a well-established preclinical model that develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles, two of the hallmark pathologies of Alzheimer's disease. The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of L-norvaline and other compounds in this model.

Table 1: Effects on Amyloid-Beta Pathology

CompoundDosageDurationModelKey FindingsReference
L-Norvaline 250 mg/L in drinking water2.5 months3xTg-AD MiceReduced beta-amyloidosis.[2]
Resveratrol 4 g/kg in diet5 months3xTg-AD MiceDecreased accumulation of Aβ oligomers.[4]
Nosustrophine Not specified3-4 months3xTg-AD MiceHalted the development of amyloid plaques.[5]

Table 2: Effects on Neuroinflammation

CompoundDosageDurationModelKey FindingsReference
L-Norvaline 250 mg/L in drinking water2.5 months3xTg-AD MiceAlleviated microgliosis and reduced tumor necrosis factor (TNF) transcription levels.[2][6]
Resveratrol 4 g/kg in diet5 months3xTg-AD MiceDecreased neuroinflammation.[4]
Nosustrophine Not specified3-4 months3xTg-AD MiceReduced pathological changes in the hippocampus and cortex.[5]

Table 3: Effects on Cognitive Function

CompoundDosageDurationModelKey FindingsReference
L-Norvaline 250 mg/L in drinking water2.5 months3xTg-AD MiceReversed cognitive decline.[2]
Resveratrol 4 g/kg in diet5 months3xTg-AD MiceDid not report on cognitive function in this study.[4]
Nosustrophine Not specified3-4 months3xTg-AD MiceShowed stimulating effects on neuronal plasticity.[5]

Table 4: Effects on Synaptic Plasticity

CompoundDosageDurationModelKey FindingsReference
L-Norvaline 250 mg/L in drinking water2.5 months3xTg-AD MiceElevated levels of the postsynaptic density protein 95 (PSD-95).[2]
Resveratrol 4 g/kg in diet5 months3xTg-AD MiceIncreased levels of neurotrophins and synaptic markers.[4]
Nosustrophine Not specified3-4 months3xTg-AD MiceShowed stimulating effects on neuronal plasticity.[5]

Considerations and Controversies

While the in vivo evidence for L-norvaline's neuroprotective effects is promising, some in vitro studies have raised concerns about its potential cytotoxicity at high concentrations.[1][7] One study reported that L-norvaline decreased cell viability in a human neuroblastoma cell line at concentrations as low as 125 µM.[7] However, critics argue that these concentrations may not be physiologically relevant, and in vivo studies have shown good tolerance at therapeutic doses.[1] It is also important to note that the neuroprotective effects have been primarily documented for the L-isomer of norvaline. The D-isomer, D-norvaline, has been shown in one study to elevate neuronal hydrogen peroxide levels, suggesting a potential to induce oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Animal Model and Treatment
  • Model: Homozygous triple-transgenic (3xTg-AD) mice harboring PS1M146V, APPSwe, and tauP301L transgenes are commonly used.[2][6]

  • L-Norvaline Administration: L-norvaline is typically administered in the drinking water at a concentration of 250 mg/L for a period of 2.5 months.[2][6]

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

Immunohistochemistry for Beta-Amyloid Plaque Quantification

This technique is used to visualize and quantify the amyloid plaque burden in brain tissue.

  • Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on slides.

  • Staining: Sections are incubated with a primary antibody specific for beta-amyloid, followed by a secondary antibody conjugated to a detectable marker.

  • Quantification: The stained sections are imaged, and the percentage of the area covered by plaques is quantified using image analysis software.

Quantification of Microglia Activation

Microglia are the resident immune cells of the brain, and their activation is a hallmark of neuroinflammation.

  • Staining: Brain sections are stained with antibodies against microglia-specific markers such as Iba1.

  • Morphological Analysis: The morphology of Iba1-positive cells is analyzed. Resting microglia typically have a ramified morphology with long, thin processes, while activated microglia become more amoeboid.

  • Quantification: The number and morphology of microglia are quantified in specific brain regions.

Western Blot for Synaptic Plasticity Markers

Western blotting is used to measure the levels of specific proteins, such as those involved in synaptic function.

  • Protein Extraction: Proteins are extracted from brain tissue homogenates.

  • Electrophoresis and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies against synaptic markers (e.g., PSD-95, synaptophysin), followed by a secondary antibody that allows for detection and quantification of the protein of interest.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of L-norvaline and a typical experimental workflow for evaluating neuroprotective agents.

L_Norvaline_Pathway L_Norvaline L-Norvaline Arginase Arginase L_Norvaline->Arginase Inhibits L_Arginine L-Arginine Arginase->L_Arginine Breaks down NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate for NO Nitric Oxide (NO) NOS->NO Produces Neuroprotection Neuroprotection NO->Neuroprotection Promotes

L-Norvaline's Mechanism of Action

Experimental_Workflow cluster_animal_model Animal Model cluster_assessment Assessment cluster_outcomes Outcomes Animal_Model 3xTg-AD Mice Treatment_Group Treatment Group (e.g., L-Norvaline) Animal_Model->Treatment_Group Control_Group Control Group (Vehicle) Animal_Model->Control_Group Behavioral Behavioral Testing (Morris Water Maze) Treatment_Group->Behavioral Histological Histological Analysis (Immunohistochemistry) Treatment_Group->Histological Biochemical Biochemical Analysis (Western Blot) Treatment_Group->Biochemical Control_Group->Behavioral Control_Group->Histological Control_Group->Biochemical Cognitive Cognitive Function Behavioral->Cognitive Pathology Aβ Pathology & Neuroinflammation Histological->Pathology Synaptic Synaptic Plasticity Biochemical->Synaptic Data_Analysis Data Analysis & Comparison Cognitive->Data_Analysis Pathology->Data_Analysis Synaptic->Data_Analysis

References

A Comparative Guide to DL-Norvaline and Other Nitric Oxide Production Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-norvaline's effect on nitric oxide (NO) production with other common alternatives. The information is compiled from various experimental findings to offer an objective overview supported by detailed methodologies and visual representations of key pathways.

Introduction to Nitric Oxide and its Modulation

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably in vasodilation, which is essential for regulating blood flow and cardiovascular health. The primary pathway for endogenous NO production is the conversion of the amino acid L-arginine to L-citrulline by nitric oxide synthase (NOS) enzymes.[1] Consequently, modulating the availability of L-arginine or the activity of enzymes in this pathway is a key strategy for controlling NO levels. This guide focuses on this compound, an arginase inhibitor, and compares its mechanism and efficacy with direct NO precursors like L-arginine and L-citrulline, and another modulator, agmatine.

Comparative Data on Nitric Oxide Production

CompoundMechanism of ActionCell Type/ModelConcentration RangeReported Effect on NO ProductionCitation
This compound Arginase Inhibitor (specifically L-norvaline)Not specified in direct comparative studiesNot specified in direct comparative studiesOne study reported a 55% increase in NO production.[2]
L-Arginine Direct precursor for Nitric Oxide Synthase (NOS)Human Umbilical Vein Endothelial Cells (HUVECs)Millimolar (mM) concentrations required for significant activationDose-dependent increase in NO production, though high concentrations are needed to overcome the "arginine paradox".[3]
L-Citrulline Precursor to L-arginine, bypassing hepatic metabolismHypoxic Human Pulmonary Artery Endothelial Cells (PAECs)0.05 - 1 mMIncreased NO production; co-treatment with folic acid showed a greater increase than L-citrulline alone. At 1 mM, it also increased arginase activity.[4][5]
Bovine Aortic Endothelial Cells (BAECs) under high glucose2.5 mMRestored NO production to normal levels in high-glucose-induced dysfunction.[6][7]
Agmatine Competitive inhibitor of NOS (nNOS and iNOS)Partially purified iNOS from macrophagesIC50 = 262 ± 39.9 µMInhibited iNOS activity.
Activator of eNOS in endothelial cellsCultured Bovine Pulmonary Artery Endothelial CellsNot specifiedStimulated nitrite production three-fold above basal levels.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of these compounds on nitric oxide production.

Arginase Activity Assay

This assay is essential for validating the mechanism of action of this compound.

  • Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The urea produced is then measured colorimetrically.

  • Sample Preparation:

    • Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 100 µl of ice-cold Arginase Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for the assay. If samples have high urea content, deproteinize using a 10 kDa spin column.[10]

  • Assay Procedure (using a commercial kit as a template):

    • Add 40 µL of the sample supernatant to two separate wells of a 96-well plate (one for the sample and one for a sample blank control).

    • Prepare a 5X Substrate Buffer by combining 4 volumes of Arginine Buffer with 1 volume of Mn Solution.

    • Add 10 µL of the 5X Substrate Buffer to the sample well to initiate the arginase reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours).[11][12]

    • Prepare a Urea Reagent by combining equal volumes of Reagent A and Reagent B.

    • Add 200 µL of the Urea Reagent to all wells to stop the reaction and initiate color development.

    • Incubate at room temperature for 60 minutes.

    • Read the absorbance at 430 nm using a microplate reader. The arginase activity is proportional to the urea concentration, which is determined from a urea standard curve.[12]

Nitric Oxide Production Measurement (Griess Assay)

The Griess assay is a common indirect method to measure NO production by quantifying its stable metabolite, nitrite.

  • Principle: This colorimetric assay is based on a two-step diazotization reaction in which nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

  • Cell Culture and Treatment:

    • Seed endothelial cells (e.g., HUVECs or PAECs) or macrophage cells (e.g., RAW 264.7) in a 96-well plate and culture until they reach the desired confluence.

    • Replace the culture medium with fresh medium containing various concentrations of the test compounds (this compound, L-arginine, L-citrulline, or agmatine).

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assay Procedure:

    • Collect the cell culture supernatant (e.g., 50-100 µL) from each well.

    • Prepare a nitrite standard curve using known concentrations of sodium nitrite.

    • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each supernatant sample and the standards.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at 540 nm. The nitrite concentration in the samples is calculated from the standard curve, providing an index of NO production.

Visualizing the Pathways and Workflows

Signaling Pathways in Nitric Oxide Production

The following diagram illustrates the primary pathways for nitric oxide synthesis and how this compound and its alternatives modulate this process.

cluster_arginase Arginase Pathway cluster_nos NOS Pathway cluster_citrulline Citrulline Recycling L-Arginine_arg L-Arginine Arginase Arginase L-Arginine_arg->Arginase Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine L-Arginine_nos L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine_nos->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline L-Citrulline L-Citrulline NO_Citrulline->L-Citrulline provides Recycling_Enzymes Recycling Enzymes L-Citrulline->Recycling_Enzymes L-Arginine_cit L-Arginine Recycling_Enzymes->L-Arginine_cit This compound This compound This compound->Arginase Inhibits Agmatine Agmatine Agmatine->NOS Inhibits/Activates cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Endothelial Cells (e.g., HUVECs) Treatment Treat Cells with Different Compounds (Varying Concentrations) Cell_Culture->Treatment Compound_Prep Prepare Stock Solutions (this compound, L-Arginine, L-Citrulline, Agmatine) Compound_Prep->Treatment Incubation Incubate for a Defined Period (e.g., 24 hours) Treatment->Incubation Collect_Supernatant Collect Cell Culture Supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess Assay to Measure Nitrite Collect_Supernatant->Griess_Assay Data_Analysis Analyze Data and Compare NO Production Griess_Assay->Data_Analysis

References

DL-Norvaline's Specificity as an Arginase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-norvaline's performance as an arginase inhibitor against other common alternatives. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research and drug development.

Introduction to Arginase Inhibition

Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. Two isoforms of arginase exist: arginase I (ARG1), predominantly found in the cytoplasm of liver cells, and arginase II (ARG2), a mitochondrial enzyme present in various tissues, including the kidneys, brain, and macrophages. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, immune responses, and neurotransmission. Inhibition of arginase is therefore a promising therapeutic strategy for various conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders.

This compound, a non-proteinogenic amino acid, has been identified as a non-competitive inhibitor of arginase. This guide compares its inhibitory profile with that of its L-enantiomer (L-norvaline) and other well-characterized arginase inhibitors: S-(2-boronoethyl)-L-cysteine (BEC) and α-difluoromethylornithine (DFMO).

Comparative Analysis of Arginase Inhibitors

The following table summarizes the key characteristics and quantitative data for this compound and its alternatives as arginase inhibitors.

InhibitorType of InhibitionTarget IsoformsPotency (IC50/Ki)Other Notable Effects
This compound Non-competitive[1][2]Information not widely availableQuantitative data not readily available in cited literatureDerivative of L-norvaline.
L-Norvaline Competitive[3]Non-selective inhibitor of arginase[4]IC50: 17.9 mM (for Entamoeba histolytica arginase)[5]; ~10 mM for 50% inhibition of macrophage arginase[6]Also inhibits p70 ribosomal S6 kinase 1 (p70S6K1)[7]; Enhances NO production[8].
BEC Slow-binding, competitive, transition state analog[9]Arginase I and II[9][10][11]Ki: 0.4-0.6 µM (rat Arginase I)[9][10]; Ki: 0.31 µM (human Arginase II, pH 7.5)[9][10][12]; Ki: 30 nM (human Arginase II, pH 9.5)[12]; Kd: 270 nM (human Arginase I), 220 nM (human Arginase II)Enhances NO-dependent smooth muscle relaxation[11]; Does not inhibit NOS[13].
DFMO Potent inhibitorArginaseKi: 3.9 +/- 1.0 mM (in HT-29 cell homogenates)[14]Primarily an irreversible inhibitor of ornithine decarboxylase (ODC)[14].

Signaling Pathways and Experimental Workflows

To visualize the interplay of these inhibitors with relevant biological pathways and the general process of their evaluation, the following diagrams are provided.

Arginine_Metabolism Arginine Metabolism and Points of Inhibition L_Arginine L-Arginine Arginase Arginase (ARG1 & ARG2) L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline ODC Ornithine Decarboxylase (ODC) Polyamines Polyamines ODC->Polyamines L_Ornithine->ODC DL_Norvaline This compound DL_Norvaline->Arginase L_Norvaline L-Norvaline L_Norvaline->Arginase BEC BEC BEC->Arginase DFMO DFMO DFMO->Arginase DFMO->ODC

Figure 1: Arginine metabolism and points of inhibition.

Experimental_Workflow General Workflow for Arginase Inhibitor Screening start Start reagent_prep Prepare Reagents: - Arginase Enzyme - L-Arginine Substrate - Assay Buffer - Test Compounds (e.g., this compound) start->reagent_prep assay_setup Set up 96-well plate: - Add enzyme, buffer, and inhibitor reagent_prep->assay_setup incubation1 Pre-incubation of enzyme with inhibitor assay_setup->incubation1 reaction_start Initiate reaction by adding L-Arginine incubation1->reaction_start incubation2 Incubate at 37°C reaction_start->incubation2 reaction_stop Stop reaction (e.g., with acid) incubation2->reaction_stop urea_detection Quantify urea production (colorimetric assay) reaction_stop->urea_detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values urea_detection->data_analysis end End data_analysis->end

Figure 2: General workflow for arginase inhibitor screening.

Experimental Protocols

The following is a generalized protocol for an in vitro arginase inhibition assay. Specific details may vary based on the source of the enzyme and the specific assay kit used.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against arginase activity.

Materials:
  • Purified arginase enzyme (e.g., human recombinant ARG1 or ARG2)

  • L-arginine solution (substrate)

  • Assay buffer (e.g., Tris-HCl with MnCl2)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., water or DMSO)

  • Urea detection reagent (e.g., a chromogen that reacts with urea to produce a colored product)

  • 96-well microplate

  • Microplate reader

Procedure:
  • Enzyme Activation: Prepare a solution of the arginase enzyme in the assay buffer containing MnCl2 and incubate to ensure the manganese cofactor is loaded into the active site.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the activated arginase enzyme solution.

    • Add the serially diluted test compound to the respective wells.

    • Include control wells:

      • No inhibitor control: Add solvent only (e.g., DMSO) to the enzyme.

      • Blank control: Add assay buffer without the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-arginine substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Urea Detection:

    • Stop the reaction by adding a stop solution (e.g., an acidic reagent).

    • Add the urea detection reagent to all wells.

    • Incubate at room temperature to allow for color development.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:
  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of arginase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of no inhibitor control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Discussion and Conclusion

This guide provides a comparative overview of this compound and other key arginase inhibitors. While this compound is identified as a non-competitive inhibitor of arginase, a significant gap in the publicly available literature is the lack of specific quantitative data (IC50 or Ki values) for its activity against mammalian arginase isoforms. This makes a direct potency comparison with other inhibitors challenging.

In contrast, L-norvaline has been more extensively studied, though its potency appears to be in the millimolar range, suggesting lower efficacy compared to other available inhibitors. Its off-target effect on p70S6K1 should also be considered when interpreting experimental results.

BEC emerges as a potent, well-characterized competitive inhibitor of both arginase I and II, with Ki values in the nanomolar to low micromolar range. Its high affinity and selectivity profile make it a valuable tool for studying the physiological roles of arginase.

DFMO is a potent arginase inhibitor but is primarily recognized for its irreversible inhibition of ODC. This dual activity complicates its use as a specific arginase inhibitor in experimental settings where polyamine synthesis is also a factor.

References

Replicating Key Findings from Foundational DL-Norvaline Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DL-norvaline, a synthetic amino acid analog, and its alternatives, focusing on the key findings from foundational studies. We delve into the quantitative data, experimental protocols, and underlying signaling pathways to offer a comprehensive resource for researchers in drug development and related scientific fields.

Core Mechanism of Action: Arginase Inhibition

Foundational research has established that the primary mechanism of action for this compound is the inhibition of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Comparative Analysis of Arginase Inhibitors

While this compound is a known arginase inhibitor, its potency in foundational studies is often described semi-quantitatively. For a comprehensive comparison, this guide includes quantitative data for several other well-characterized arginase inhibitors.

InhibitorTarget(s)IC50 / Ki ValueNotes
This compound Arginase~50% inhibition at 10 mM (L-norvaline)[1]Non-competitive inhibitor.[2] Foundational studies often use the L-isomor.
OATD-02 Arginase 1 & 2IC50: 17 nM (ARG1), 34 nM (ARG2)A potent, dual inhibitor of both arginase isoforms.
BEC Arginase IIKi: 0.31 µM (pH 7.5), 30 nM (pH 9.5)A slow-binding, competitive inhibitor.
ABH ArginaseKi: 8.5 nMAn orally active arginase inhibitor.
nor-NOHA ArginaseIC50: ~1 µM (aorta), 0.5 µM (liver)A reversible and competitive inhibitor.

Key Experimental Findings and Protocols

This section details the methodologies from foundational studies investigating the effects of this compound, providing a framework for replication and further research.

Arginase Inhibition and Nitric Oxide Production in Macrophages

A cornerstone study by Chang et al. (1998) demonstrated the functional consequence of arginase inhibition by L-norvaline in macrophages.

Key Findings:

  • Arginase Inhibition: At a concentration of 10 mM, L-norvaline inhibited arginase activity in LPS-activated J774A.1 mouse macrophages by approximately 50%.[1]

  • Enhanced Nitric Oxide Production: This inhibition of arginase resulted in a 55% increase in nitric oxide (NO) production by the macrophages, especially at lower extracellular L-arginine concentrations.[1]

Experimental Protocol: Measurement of Nitric Oxide Production

This protocol is based on the methodology described by Chang et al. (1998) and standard Griess assay procedures.

  • Cell Culture and Stimulation:

    • Culture J774A.1 mouse macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Seed cells in 24-well plates and allow them to adhere.

    • Activate the macrophages by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Treatment:

    • Concurrently with LPS stimulation, treat the cells with this compound at the desired concentrations (e.g., a range to determine IC50 or a fixed concentration like 10 mM).

    • Include control groups with no treatment and LPS-only treatment.

    • Incubate the cells for 22-24 hours at 37°C in a 5% CO2 incubator.[1]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

    • Allow the color to develop for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Cytotoxicity Assessment

Concerns have been raised regarding the potential cytotoxicity of norvaline, particularly at high concentrations.

Key Findings:

  • Studies have shown that L-norvaline can decrease cell viability in vitro, with cytotoxic effects observed at concentrations as low as 125 µM in some cell lines.[3] This toxicity may be attributed to its mimicry of protein amino acids.

Experimental Protocol: MTT Cell Viability Assay

This is a standard protocol to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells (e.g., human neuroblastoma cell lines like SH-SY5Y) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations.

    • Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently mix the contents to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes described, the following diagrams are provided.

Signaling_Pathway cluster_arginase Arginase Pathway cluster_nos NOS Pathway arginase Arginase urea Urea + Ornithine arginase->urea Hydrolysis nos Nitric Oxide Synthase (NOS) no Nitric Oxide (NO) + Citrulline nos->no Oxidation l_arginine L-Arginine l_arginine->arginase l_arginine->nos dl_norvaline This compound dl_norvaline->arginase Inhibits

Figure 1: this compound's mechanism of action on L-arginine metabolism.

Arginase_Assay_Workflow start Start: Prepare cell lysate or purified arginase add_inhibitor Add this compound or alternative inhibitor start->add_inhibitor add_arginine Add L-arginine (substrate) incubate Incubate at 37°C add_arginine->incubate add_inhibitor->add_arginine stop_reaction Stop reaction incubate->stop_reaction measure_urea Measure urea production (colorimetric assay) stop_reaction->measure_urea analyze Analyze data to determine IC50/Ki measure_urea->analyze

Figure 2: Experimental workflow for an in vitro arginase inhibition assay.

NO_Measurement_Workflow start Start: Culture macrophages (e.g., J774A.1) stimulate Stimulate with LPS start->stimulate treat Treat with this compound stimulate->treat incubate Incubate for 22-24 hours treat->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540-550 nm griess_reagent->measure_absorbance quantify Quantify nitrite concentration measure_absorbance->quantify

Figure 3: Workflow for measuring nitric oxide production in macrophages.

References

A Head-to-Head Comparison of DL-Norvaline and L-Arginine Supplementation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dietary supplements and pharmaceutical research, both DL-norvaline and L-arginine have garnered significant attention for their roles in modulating nitric oxide (NO) synthesis, a critical signaling molecule in various physiological processes. This guide provides an objective, data-driven comparison of these two compounds, focusing on their mechanisms of action, effects on performance, and safety profiles to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Direct Precursor vs. Arginase Inhibitor

L-arginine, a semi-essential amino acid, directly serves as the substrate for nitric oxide synthase (NOS) enzymes to produce nitric oxide.[1][2][3] The availability of L-arginine is a rate-limiting factor for NO production. Supplementation with L-arginine aims to increase the substrate pool for NOS, thereby enhancing NO synthesis.[1] This enhanced NO production leads to vasodilation, improved blood flow, and other physiological effects.[2][4]

This compound, an isomer of the branched-chain amino acid valine, does not directly contribute to NO production.[5][6] Instead, it acts as an inhibitor of the enzyme arginase.[5][7][8] Arginase competes with NOS for the common substrate, L-arginine, converting it to ornithine and urea.[7] By inhibiting arginase, this compound effectively increases the bioavailability of endogenous L-arginine for NOS, indirectly leading to greater NO production.[5][7]

Signaling Pathway Diagrams

Nitric_Oxide_Synthesis cluster_L_Arginine L-Arginine Pathway cluster_DL_Norvaline This compound Influence L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide Nitric Oxide NOS->Nitric Oxide Citrulline Citrulline NOS->Citrulline This compound This compound Arginase Arginase This compound->Arginase Inhibits Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea L_Arginine_Pool L-Arginine Pool L_Arginine_Pool->Arginase Substrate

Caption: L-Arginine is a direct substrate for NOS, while this compound inhibits arginase.

Experimental Workflow for Assessing Nitric Oxide Production

NO_Measurement_Workflow Supplementation Supplementation (L-Arginine or this compound) Blood_Sampling Blood Sampling (Time Course) Supplementation->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation NOx_Analysis Nitrate/Nitrite (NOx) Analysis (e.g., Griess Assay) Plasma_Separation->NOx_Analysis Data_Analysis Data Analysis and Comparison NOx_Analysis->Data_Analysis

Caption: A typical workflow for measuring nitric oxide metabolites after supplementation.

Head-to-Head Comparison of Key Parameters

ParameterThis compoundL-Arginine
Primary Mechanism Arginase Inhibitor[5][7]Nitric Oxide Synthase (NOS) Substrate[1][2]
Effect on NO Indirectly increases NO production by preserving endogenous L-arginine[5]Directly increases NO production[4]
Bioavailability Data on human pharmacokinetics is limited.Oral bioavailability is approximately 20% for a 10g dose.[9][10]
Primary Use Often included in pre-workout supplements to enhance blood flow.Used to treat conditions such as angina, erectile dysfunction, and high blood pressure.[4][11] Also used for athletic performance.[12][13]
Reported Side Effects Potential for neurotoxicity and mitochondrial dysfunction at high concentrations in vitro.[14][15][16]Nausea, diarrhea, bloating, abdominal pain, headache, and allergic reactions.[11][17][12]
Safety Concerns Controversy exists regarding its safety, with some studies suggesting potential for cellular damage,[14][15][16] while others argue these claims are overstated and not observed in vivo.[18][19]Generally considered safe for short-term use in recommended doses.[4][12] Caution is advised for individuals with a recent heart attack, allergies, asthma, or herpes.[11]

Athletic Performance: A Complex Picture

The impact of both supplements on athletic performance is an area of active research, with some studies showing benefits while others report no significant effects.

A 2020 meta-analysis suggested that L-arginine supplementation may positively affect both aerobic and anaerobic exercise performance.[12] However, other studies have found no significant improvement in VO2 max or other performance markers.[13] A systematic review and meta-analysis concluded that L-arginine supplementation could improve both aerobic and anaerobic performance, with specific dosing and timing recommendations.[20] The inconsistent results may be due to variations in study design, dosage, and the training status of participants.[21]

For this compound, while it is a common ingredient in athletic supplements, robust clinical trials directly assessing its impact on human athletic performance are less prevalent in the scientific literature compared to L-arginine. Its purported benefits are largely based on its mechanism of increasing NO production.

Quantitative Data from Selected Studies

L-Arginine Supplementation and Athletic Performance

Study PopulationDosageDurationKey FindingsReference
Endurance-trained male cyclists6g twice daily4 weeksNo significant effect on VO2max or ventilatory threshold.[13]
Healthy young men5g (acute) or 5g daily (chronic for 2 weeks)Acute and ChronicNeither acute nor chronic supplementation improved cycling performance.[21][22]
Well-trained athletes6g/day3 daysDid not improve intermittent anaerobic exercise.[22]
Healthy volunteers6g (single dose)AcuteSignificant increase in muscle blood volume during recovery.[13]
Wrestling elite athletes1.5g/10kg body weight (single dose)AcuteTime to exhaustion was longer compared to placebo.[22]

This compound and Arginase Inhibition

Study ModelDosageKey FindingsReference
Rats with stress-induced hypertension10 mg/kg/dayReduced blood pressure.[7]
Murine model of Alzheimer's disease250 mg/L in drinking waterReduced β-amyloid plaques and improved cognitive function.[5][23]

Experimental Protocols

Protocol for Assessing L-Arginine Effects on Athletic Performance (Based on Alvares et al. and others)

  • Participants: Healthy, trained individuals.

  • Design: Randomized, double-blind, placebo-controlled crossover trial.

  • Supplementation: Acute (e.g., 6g L-arginine 60-90 minutes before exercise) or chronic (e.g., 1.5-2g/day for 4-7 weeks for aerobic performance; 10-12g/day for 8 weeks for anaerobic performance).[20]

  • Exercise Protocol: Standardized exercise tests relevant to the performance metric being measured (e.g., graded exercise test to determine VO2max, Wingate test for anaerobic power).

  • Measurements: Performance metrics (e.g., time to exhaustion, power output), physiological variables (e.g., heart rate, blood pressure, VO2), and biochemical markers (e.g., plasma lactate, ammonia, nitrate/nitrite).[13][21]

Protocol for Investigating this compound's Arginase Inhibition (In Vitro)

  • Cell Line: Human endothelial cells (e.g., HUVECs).

  • Treatment: Cells are incubated with varying concentrations of this compound.

  • Arginase Activity Assay: Cell lysates are prepared, and arginase activity is measured by quantifying the conversion of L-arginine to urea using a colorimetric assay.

  • Nitric Oxide Production: NO production can be indirectly measured by quantifying the accumulation of nitrite and nitrate in the cell culture medium using the Griess reagent.

  • Statistical Analysis: Comparison of arginase activity and NO production in this compound-treated cells versus control cells.

The Controversy Surrounding this compound's Safety

A significant consideration for researchers and developers is the debate surrounding the safety of this compound. Some in vitro studies have raised concerns about its potential for cytotoxicity and mitochondrial dysfunction, suggesting it may mimic protein amino acids and lead to the formation of faulty proteins.[14][15][16] One study on human cells indicated that L-norvaline could make cells unhealthy and eventually kill them, even at relatively low concentrations.[14]

However, other researchers argue that these findings are based on in vitro studies using high concentrations that may not be physiologically relevant.[18][19] They point to in vivo studies in animal models where L-norvaline was well-tolerated and even showed neuroprotective effects.[19][23] It is contended that the toxicity of L-norvaline in humans may be overstated and that the in vitro results do not adequately reflect the in vivo reality.[18][19]

Conclusion

L-arginine and this compound both aim to enhance nitric oxide production, but through distinct mechanisms. L-arginine acts as a direct precursor, while this compound functions as an indirect enhancer by inhibiting arginase.

For researchers and drug development professionals, L-arginine presents a more extensively studied option with a clearer, though not universally consistent, profile on performance and a generally accepted safety profile at standard doses. The primary challenge with L-arginine is its relatively low oral bioavailability.

This compound offers a novel mechanism for NO enhancement. However, the existing controversy regarding its safety, primarily stemming from in vitro studies, necessitates further in vivo research to establish a definitive safety profile for human consumption. Its potential as a therapeutic agent, as suggested in preclinical models for conditions like hypertension and Alzheimer's disease, warrants further investigation under rigorous safety and efficacy protocols.

The choice between these two compounds for research or product development will depend on the specific application, the desired mechanism of action, and the risk tolerance associated with the current safety data. Further head-to-head clinical trials are needed to provide a more definitive comparison of their efficacy and safety in humans.

References

Independent Verification of DL-Norvaline's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of DL-Norvaline and its Alternatives in the Context of Arginase Inhibition and Neuroprotection

This guide provides a comprehensive comparison of this compound with other arginase inhibitors, offering researchers, scientists, and drug development professionals a critical overview of its therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate an informed assessment of this compound's standing as a candidate for further investigation in neurodegenerative diseases and other conditions characterized by dysregulated arginine metabolism.

Mechanism of Action: Arginase Inhibition

This compound, and more specifically its L-enantiomer, L-norvaline, functions as a competitive inhibitor of the enzyme arginase.[1][2][3] Arginase plays a critical role in the urea cycle by converting L-arginine to ornithine and urea.[4] By inhibiting arginase, norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to enhanced production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4] Dysregulation of the arginine-NO pathway has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, cardiovascular disorders, and certain cancers.[4][5]

Comparative Analysis of Arginase Inhibitors

Several compounds have been investigated for their ability to inhibit arginase. This section provides a quantitative comparison of this compound with other notable arginase inhibitors: (S)-(2-Boronoethyl)-L-cysteine (BEC), 2(S)-amino-6-boronohexanoic acid (ABH), and Nω-hydroxy-nor-L-arginine (nor-NOHA).

InhibitorArginase Isoform(s)Inhibition Constant (Ki)IC50Reference(s)
L-Norvaline Arginase I & IINot widely reported~10-12 µM (murine macrophages)[6]
BEC Arginase I & II30 nM (human ARG2, pH 9.5), 310 nM (human ARG2, pH 7.5), 500 nM (rat ARG1)Not widely reported[1][5][7][8][9]
ABH Arginase I & II8.5 nM (human ARG2, pH 9.5), 250 nM (human ARG2, pH 7.5)Not widely reported[2][10]
nor-NOHA Arginase I & II51 nM (human ARG2, pH 7.5), 0.5 µM (rat liver arginase)< 1 µM (aorta), 10-12 µM (murine macrophages)[4][6][11][12]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as pH and the source of the enzyme.

In Vivo Efficacy: Preclinical Evidence in Alzheimer's Disease

L-norvaline has shown promising therapeutic effects in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD).[4][5][13] Chronic administration of L-norvaline has been demonstrated to:

  • Improve Cognitive Function: Treated 3xTg-AD mice exhibited significant improvements in spatial learning and memory as assessed by the Morris water maze and Y-maze spontaneous alternation tests.[5][14]

  • Reduce Amyloid-β Pathology: L-norvaline treatment led to a reduction in the levels of soluble amyloid-β (Aβ) oligomers and fibrillar plaques in the hippocampus and cortex of 3xTg-AD mice.[4][5][13]

  • Decrease Neuroinflammation: The treatment was associated with a substantial reduction in microgliosis, a hallmark of neuroinflammation in Alzheimer's disease.[4][5]

  • Enhance Synaptic Plasticity: L-norvaline treatment reversed the decline in dendritic spine density and increased the expression of neuroplasticity-related proteins in the hippocampus.[5]

While direct in vivo comparative studies of this compound and other arginase inhibitors in Alzheimer's disease models are limited, the existing data for L-norvaline provides a strong rationale for its further investigation.

Experimental Protocols

To facilitate the independent verification and replication of the findings cited in this guide, detailed methodologies for key experiments are provided below.

In Vitro Arginase Activity Assay

This protocol outlines a colorimetric method for measuring arginase activity in cell lysates or tissue homogenates.

Materials:

  • Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 10 mM MnCl2)

  • L-arginine solution (substrate)

  • Urea standard solutions

  • Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold Arginase Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the arginase enzyme.[15]

  • Enzyme Activation: Pre-incubate the sample supernatant with MnCl2 in the assay buffer to activate the arginase.

  • Reaction Initiation: Add L-arginine solution to the activated sample to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-120 minutes).[16]

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water).

  • Urea Detection: Add the colorimetric urea detection reagent to each well. Heat the plate to facilitate the color development reaction.[16]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Quantification: Determine the urea concentration in the samples by comparing the absorbance readings to a standard curve generated using urea standards. Arginase activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that produces 1 µmole of urea per minute.[17]

In Vivo Assessment of Cognitive Function: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

  • A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint).

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the room to serve as spatial references.

  • A video tracking system to record the animal's swimming path.

Procedure:

  • Acquisition Phase (Training):

    • Mice are subjected to a series of trials over several consecutive days (e.g., 4 trials per day for 5 days).

    • In each trial, the mouse is released into the pool from one of four designated start locations.

    • The mouse must find the hidden platform to escape the water. If it fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • The time taken to find the platform (escape latency) and the path length are recorded.[18][19]

  • Probe Trial (Memory Test):

    • 24 hours after the final training session, the escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indicators of spatial memory retention.[18][20]

Quantification of Amyloid-β in Mouse Brain

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying Aβ levels in brain tissue.

Materials:

  • Brain tissue from experimental animals.

  • Homogenization buffer (e.g., containing guanidine-HCl for denaturation and extraction of aggregated Aβ).

  • Aβ-specific capture and detection antibodies (e.g., for Aβ40 and Aβ42).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution for the enzyme (e.g., TMB).

  • Stop solution.

  • ELISA plates.

  • Plate reader.

Procedure:

  • Brain Homogenization: Homogenize the brain tissue in a buffer containing a strong denaturant like guanidine-HCl to solubilize both soluble and insoluble Aβ species.

  • Dilution and Neutralization: Dilute the homogenates to reduce the concentration of the denaturant, which can interfere with antibody binding.

  • ELISA:

    • Coat the ELISA plate with an Aβ-specific capture antibody overnight.

    • Block non-specific binding sites.

    • Add the diluted brain homogenates and incubate.

    • Add a biotinylated Aβ-specific detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add the HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Measurement and Analysis: Read the absorbance at the appropriate wavelength. Calculate the Aβ concentration based on a standard curve generated with known amounts of synthetic Aβ peptides.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Arginine_Metabolism_and_Norvaline_Action cluster_arginine Arginine Metabolism cluster_products Metabolic Products L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Catalyzes NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes Vasodilation\nNeurotransmission\nImmune Response Vasodilation Neurotransmission Immune Response NO_Citrulline->Vasodilation\nNeurotransmission\nImmune Response This compound This compound This compound->Arginase Inhibits

Caption: Arginine Metabolism and the Inhibitory Action of this compound.

Experimental_Workflow_Alzheimers_Mouse_Model cluster_animal_model Animal Model and Treatment cluster_behavioral_testing Behavioral Assessment cluster_biochemical_analysis Biochemical and Histological Analysis 3xTg-AD Mice 3xTg-AD Mice Treatment Chronic Administration (this compound or Vehicle) 3xTg-AD Mice->Treatment MWM Morris Water Maze (Spatial Learning & Memory) Treatment->MWM Brain_Collection Brain Tissue Collection MWM->Brain_Collection Abeta_Analysis Amyloid-β Quantification (ELISA / Immunohistochemistry) Brain_Collection->Abeta_Analysis Neuroinflammation Neuroinflammation Assessment (Microgliosis Staining) Brain_Collection->Neuroinflammation Synaptic_Plasticity Synaptic Plasticity Analysis (Dendritic Spine Density) Brain_Collection->Synaptic_Plasticity

Caption: Experimental Workflow for Assessing this compound in an Alzheimer's Mouse Model.

Conclusion and Future Directions

This compound, through its inhibitory action on arginase, presents a compelling therapeutic strategy for conditions associated with impaired nitric oxide signaling, particularly in the context of neurodegenerative diseases like Alzheimer's. The preclinical data supporting its efficacy in improving cognitive function and reducing key pathological hallmarks are promising.

However, for a comprehensive evaluation of its therapeutic potential, further research is warranted. Specifically, head-to-head in vivo studies directly comparing this compound with other potent arginase inhibitors such as BEC, ABH, and nor-NOHA in relevant disease models are crucial. Such studies will provide a clearer understanding of the relative efficacy and potential advantages of each compound. Additionally, a more thorough investigation into the pharmacokinetic and pharmacodynamic properties of this compound is necessary to optimize dosing and delivery strategies for potential clinical applications.

This guide serves as a foundational resource for researchers, providing the necessary data and protocols to build upon the existing knowledge and further elucidate the therapeutic promise of this compound.

References

Safety Operating Guide

Navigating the Disposal of DL-Norvaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While DL-norvaline is not classified as a hazardous material by the OSHA Hazard Communication Standard (29 CFR 1910.1200) or for transportation by the Department of Transportation (DOT), it is imperative to adhere to institutional and local regulations, which often treat all chemical waste with a high degree of caution.[1][2] This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with appropriate care. In case of accidental release, sweep up the spilled solid and place it in a sealed container for disposal.[1] Following the cleanup, the spill area should be thoroughly washed.[1] Personal protective equipment, including eye shields and gloves, should be worn when handling this chemical.

Disposal Procedures: A Step-by-Step Approach

The primary principle for laboratory chemical disposal is to avoid disposing of chemicals in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3]

Step 1: Waste Determination and Segregation

All waste chemicals in a laboratory setting should initially be treated as hazardous waste.[5] Do not mix this compound with other chemical wastes unless you have confirmed their compatibility. Incompatible materials can react violently or release toxic fumes.[6] Store this compound waste in a designated, properly labeled container.

Step 2: Container and Labeling

Use a suitable, leak-proof container for collecting this compound waste; plastic is often preferred over glass.[3][7] The container must be clearly labeled with a hazardous waste tag that includes the following information:

  • Full chemical name: "this compound" (no abbreviations)[3]

  • Quantity of the waste[3]

  • Date of waste generation[3]

  • Location of origin (e.g., department, room number)[3]

  • Principal Investigator's name and contact information[3]

Step 3: Storage

Store the waste container in a designated satellite accumulation area that is near the point of generation and under the direct supervision of laboratory personnel.[6][8] Ensure the container is kept closed except when adding waste.

Step 4: Disposal Request

Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[3][5] Do not transport the chemical waste yourself.

Quantitative Data Summary

ParameterValue/InformationSource
OSHA Hazard Communication Standard (29 CFR 1910.1200) Not considered hazardous[1][2]
DOT Shipping Name Not regulated[1][2]
Recommended Personal Protective Equipment Dust mask (type N95), Eyeshields, Gloves
Accidental Release Measure Sweep up and place in a sealed container for disposal. Wash spill area.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DL_Norvaline_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Request cluster_4 Final Disposal start Generate this compound Waste treat_as_hazardous Treat as Hazardous Waste per Lab Policy start->treat_as_hazardous segregate Segregate from Incompatible Wastes treat_as_hazardous->segregate containerize Place in a Suitable, Closed Container segregate->containerize label_waste Attach Hazardous Waste Label with Full Details containerize->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Submit Pickup Request to EHS store->request_pickup ehs_disposal EHS Collects and Disposes According to Regulations request_pickup->ehs_disposal

Caption: Workflow for the proper disposal of this compound in a laboratory.

References

Personal protective equipment for handling DL-norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-norvaline, including operational and disposal plans, to foster a secure and efficient research environment. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.Protects eyes from dust particles and accidental splashes.
Hand Protection Disposable nitrile gloves.Prevents direct skin contact with the chemical. Gloves should be inspected for integrity before use and disposed of properly after handling.
Body Protection Standard laboratory coat.Protects clothing and skin from potential contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator with a dust cartridge may be used if dust generation is significant.Use in a well-ventilated area to keep airborne concentrations low. Avoid breathing in dust.[1]

Operational Plan: Step-by-Step Handling Procedure

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace prep_ppe->prep_setup Ensure fume hood is operational if needed handling_weigh 3. Weigh this compound prep_setup->handling_weigh Use appropriate enclosure to minimize dust handling_dissolve 4. Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decon 5. Decontaminate Workspace handling_dissolve->cleanup_decon cleanup_ppe 6. Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_waste 7. Dispose of Chemical Waste cleanup_ppe->cleanup_waste G This compound Waste Disposal Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal collect_solid Solid Waste (Unused chemical, contaminated items) container_solid Labeled, sealed container for non-hazardous solid waste collect_solid->container_solid collect_liquid Liquid Waste (Solutions containing this compound) container_liquid Labeled, sealed container for non-hazardous aqueous waste collect_liquid->container_liquid disposal_check Consult local, state, and federal regulations container_solid->disposal_check container_liquid->disposal_check disposal_facility Dispose through licensed waste disposal facility or as permitted by institutional guidelines disposal_check->disposal_facility

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-norvaline
Reactant of Route 2
DL-norvaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。